1-(3-Bromophenyl)-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
1-(3-bromophenyl)triazole |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H |
InChI Key |
JGBNOFBRGMEHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CN=N2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole from 3-bromoaniline: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and drug development, frequently deployed as a metabolically stable bioisostere for amide bonds, esters, and various heterocycles[1]. However, synthesizing unsubstituted 1-aryl-1H-1,2,3-triazoles—such as 1-(3-bromophenyl)-1H-1,2,3-triazole—presents a unique strategic challenge. Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires terminal alkynes. To achieve an unsubstituted C4/C5 position on the triazole ring, one must typically use acetylene gas (which poses severe flammability and handling hazards) or synthetic equivalents like trimethylsilylacetylene (which necessitates an additional, yield-reducing desilylation step).
This guide details a highly efficient, two-step synthetic workflow utilizing calcium carbide (
Synthetic workflow for 1-(3-Bromophenyl)-1H-1,2,3-triazole from 3-bromoaniline.
Mechanistic Insights & Pathway Design
Step 1: Diazotization and Azidation
The conversion of anilines to aryl azides via diazotization is a highly reliable, scalable transformation[3]. The reaction is kept strictly between 0–5 °C to prevent the thermal decomposition of the unstable diazonium intermediate into a phenol. The electron-withdrawing nature of the bromine atom at the meta position slightly increases the electrophilicity of the resulting azide, making it highly primed for the subsequent cycloaddition.
Step 2: In Situ Acetylene Generation & CuAAC
Utilizing calcium carbide (
Catalytic cycle of the CuAAC reaction utilizing calcium carbide as an acetylene source.
Optimization & Quantitative Data
The selection of the
Table 1: Optimization of CuAAC Conditions for Unsubstituted 1-Aryl-1,2,3-Triazoles
| Entry | Acetylene Source | Catalyst System | Solvent System | Temp (°C) | Yield (%) |
| 1 | Acetylene Gas (Direct) | CuI (10 mol%) | 25 | 75 | |
| 2 | TMS-Acetylene | CuI (10 mol%) | 60 | 68* | |
| 3 | Calcium Carbide (1.3 eq) | CuI (10 mol%) / Na-Ascorbate | 25 | 88 | |
| 4 | Calcium Carbide (1.3 eq) | 25 | 82 | ||
| 5 | Calcium Carbide (1.3 eq) | None (Thermal Control) | 80 | 0 |
*Requires a subsequent desilylation step, reducing overall step economy and yield.
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Synthesis of 1-Azido-3-bromobenzene
-
Preparation : Suspend 3-bromoaniline (10.0 mmol, 1.72 g) in 15 mL of aqueous HCl (2.0 M) in a 50 mL round-bottom flask. Stir vigorously and cool the mixture to 0–5 °C using an ice-water bath.
-
Diazotization : Dissolve sodium nitrite (
, 12.0 mmol, 0.83 g) in 5 mL of deionized water. Add this solution dropwise to the aniline suspension over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt. -
Azidation : Dissolve sodium azide (
, 15.0 mmol, 0.98 g) in 5 mL of deionized water. (Caution: Sodium azide is highly toxic and potentially explosive; handle with strict safety protocols). Add the solution dropwise to the reaction mixture. -
Self-Validating Check : Observe the immediate, vigorous evolution of nitrogen gas (
). This effervescence is the macroscopic confirmation of the diazonium group being successfully displaced by the azide. -
Workup : Allow the reaction to warm to room temperature and stir for 2 hours. Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated brine, dry over anhydrous
, and concentrate under reduced pressure to yield 1-azido-3-bromobenzene as a pale yellow oil (approx. 90-95% yield).
Protocol 2: Synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole
-
Setup : In a 50 mL flask, dissolve the intermediate 1-azido-3-bromobenzene (5.0 mmol, 0.99 g) in 10 mL of Acetonitrile (
). Add 5 mL of deionized water (Solvent ratio = 2:1). -
Catalyst Addition : Add Copper(I) Iodide (CuI, 0.5 mmol, 10 mol%) and Sodium Ascorbate (1.0 mmol, 20 mol%) to the stirring solution.
-
Acetylene Generation : Add Calcium Carbide (
, 6.5 mmol, 0.42 g, 1.3 equiv) in small portions. (Critical Safety Note: Perform in a well-ventilated fume hood. Do not seal the reaction vessel completely; use a vented needle to prevent over-pressurization from the generated acetylene gas). -
Reaction : Stir the mixture vigorously at room temperature (25 °C) for 8–12 hours.
-
Self-Validating Check : Monitor the reaction via Infrared (IR) spectroscopy. The complete disappearance of the strong, characteristic azide stretching band at ~2110 cm⁻¹ provides absolute confirmation of reaction completion.
-
Workup : Filter the crude mixture through a short pad of Celite to remove insoluble copper salts and calcium hydroxide byproducts. Wash the Celite pad with ethyl acetate (20 mL).
-
Purification : Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Dry the combined organic phases over
and concentrate. Purify the residue via flash column chromatography (Hexanes/EtOAc) or recrystallization to afford pure 1-(3-bromophenyl)-1H-1,2,3-triazole as a crystalline solid (approx. 85-88% yield).
References
-
Jiang, Y., Kuang, C., & Yang, Q. (2009). The Use of Calcium Carbide in the Synthesis of 1-Monosubstituted Aryl 1,2,3-Triazole via Click Chemistry. Synlett.[Link]
-
Thonginnetra, S., et al. (2022). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Pharmaceuticals (Basel).[Link]
-
Bogdan, A. R., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances.[Link]
Sources
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Calcium Carbide in the Synthesis of 1-Monosubstituted Aryl 1,2,3-Triazole via Click Chemistry [organic-chemistry.org]
- 3. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1,3-Dipolar Cycloaddition for 1-(3-Bromophenyl)-1H-1,2,3-triazole
Executive Summary
This technical guide details the high-fidelity synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole . Unlike standard "click" reactions that yield 1,4-disubstituted products, this protocol targets the 4,5-unsubstituted parent triazole scaffold. This specific motif serves as a critical bioisostere for amide bonds in peptidomimetics and provides a versatile meta-bromo handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling modular drug discovery campaigns.
To ensure safety and reproducibility, this guide rejects the use of hazardous acetylene gas cylinders. Instead, it prescribes a Surrogate Strategy using trimethylsilylacetylene (TMSA), followed by a controlled protodesilylation.
Part 1: Strategic Rationale & Mechanistic Grounding
The Structural Advantage
The 1,2,3-triazole ring exhibits high dipole character (approx. 5.0 D) and metabolic stability against hydrolysis and oxidation. In the context of the 3-bromophenyl substituent:
-
Bioisosterism: The triazole mimics the topological and electronic features of a trans-amide bond but lacks the hydrolytically labile peptide linkage.
-
The "Handle": The bromine at the meta position is electronically activated for oxidative addition to Pd(0), allowing this molecule to serve as a "linker" module in fragment-based drug design (FBDD).
The Mechanistic Pathway (Dinuclear Copper Cycle)
While the thermal Huisgen cycloaddition yields a mixture of 1,4- and 1,5-regioisomers, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly regioselective for the 1,4-isomer.[1]
Recent kinetic and DFT studies strongly support a dinuclear copper mechanism rather than a mono-metallic pathway. Two copper centers are required: one to form the
Figure 1: Dinuclear Mechanism of CuAAC
Caption: The catalytic cycle highlights the critical role of the second copper atom in stabilizing the transition state, ensuring exclusive 1,4-regioselectivity.
Part 2: Critical Precursor Synthesis (Safety First)
Synthesis of 1-Azido-3-bromobenzene
Safety Warning: Organic azides are potential explosophores. The "Rule of Six" states that the number of carbon atoms (
-
Formula:
-
Ratio:
. -
Assessment: While the heavy bromine atom adds mass and stability, this molecule has a low C/N ratio. Do not distill. Do not concentrate to dryness. Store as a solution.
Protocol:
-
Diazotization: Dissolve 3-bromoaniline (10 mmol) in 6M HCl (20 mL) at 0°C. Add NaNO₂ (1.2 equiv) dropwise. Stir for 30 min. The solution must remain clear (diazo salt).
-
Azidation: Add NaN₃ (1.5 equiv) slowly to the diazo solution at 0°C. Caution: Vigorous
evolution. -
Workup: Extract with Et₂O. Wash with sat.[2] NaHCO₃. Dry over MgSO₄.[2] Use immediately in the next step.
Part 3: The Cycloaddition Protocol (The Core)
This protocol uses Trimethylsilylacetylene (TMSA) as a surrogate for acetylene gas. This allows for easy handling and high yields, followed by a mild deprotection.
Step A: CuAAC with TMS-Acetylene
Reagents:
-
1-Azido-3-bromobenzene (from Part 2)
-
Trimethylsilylacetylene (1.2 equiv)
-
CuSO₄[3]·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
Procedure:
-
Setup: In a 20 mL scintillation vial, suspend the azide (1.0 equiv) and TMSA (1.2 equiv) in t-BuOH/H₂O (10 mL per gram of azide).
-
Catalyst Generation: Add CuSO₄ solution followed immediately by Sodium Ascorbate solution. The mixture should turn bright yellow/orange (indicating Cu(I) species).
-
Reaction: Stir vigorously at RT for 4–12 hours.
-
Self-Validation: Monitor by TLC.[2] The azide spot (usually less polar) must disappear.
-
-
Workup: Dilute with water. Extract with EtOAc. The product (4-TMS-triazole) is stable.
Step B: Protodesilylation (Unmasking the Target)
Reagents:
-
TBAF (1.0 M in THF) or K₂CO₃ (in MeOH)
Procedure:
-
Dissolve the crude TMS-triazole in THF (0.1 M).
-
Add TBAF (1.2 equiv) dropwise at 0°C. Stir for 1 hour.
-
Purification: Quench with sat. NH₄Cl.[3] Extract with EtOAc. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Figure 2: Experimental Workflow
Caption: The stepwise surrogate strategy ensures safety by avoiding acetylene gas and stability by buffering the azide intermediate.
Part 4: Data Analysis & Validation
To confirm the identity of 1-(3-Bromophenyl)-1H-1,2,3-triazole , specific spectroscopic signatures must be observed.
| Technique | Diagnostic Signal | Mechanistic Interpretation |
| 1H NMR | Singlet (or two doublets) ~7.8–8.5 ppm | The C4-H and C5-H protons of the triazole ring. In the 4,5-unsubstituted system, these appear as chemically equivalent or nearly equivalent aromatic signals, distinct from the phenyl ring. |
| 13C NMR | ~134 ppm (C4/C5) | Characteristic shift of the triazole alkene carbons. |
| HRMS | [M+H]+ ~223.98 | Confirms the presence of the Bromine isotope pattern (1:1 ratio of 79Br/81Br). |
| TLC | Lower Rf than Azide | The triazole is significantly more polar than the starting azide. |
Part 5: Downstream Utility (Suzuki-Miyaura Coupling)
The 3-bromo handle allows this molecule to function as a "warhead" carrier. A standard validation reaction involves coupling with Phenylboronic acid.
-
Conditions: Target Triazole (1 equiv), Ph-B(OH)₂ (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M aq), Dioxane, 80°C.
-
Outcome: Formation of 1-([1,1'-biphenyl]-3-yl)-1H-1,2,3-triazole. This proves the chemical integrity of the bromine handle post-click.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][4][5] Science. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
-
Orsini, A., et al. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts.[6] Tetrahedron Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. moodle2.units.it [moodle2.units.it]
- 5. chemrxiv.org [chemrxiv.org]
- 6. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
Technical Whitepaper: Physicochemical Profile & Synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole
This technical guide details the physicochemical properties, synthesis, and applications of 1-(3-Bromophenyl)-1H-1,2,3-triazole , a critical intermediate in medicinal chemistry.
Executive Summary
1-(3-Bromophenyl)-1H-1,2,3-triazole is a bifunctional heteroaromatic scaffold widely utilized in drug discovery. It serves two primary roles: as a bioisostere for amide bonds, improving metabolic stability, and as a synthetic handle (via the meta-bromo substituent) for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a comprehensive analysis of its properties, a self-validating synthesis protocol, and its strategic application in diversity-oriented synthesis (DOS).
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | 1-(3-Bromophenyl)-1H-1,2,3-triazole |
| Common Name | 1-(3-Bromo-phenyl)-1,2,3-triazole |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| SMILES | Brc1cccc(n2ccnn2)c1 |
| Structure Description | A 1,2,3-triazole ring attached at the N1 position to a phenyl ring substituted with a bromine atom at the meta (3) position.[1][2][3][4][5][6][7][8][9] |
Physicochemical Properties Profile
| Parameter | Value / Range | Relevance to Drug Dev. |
| Physical State | Off-white to pale yellow solid | Ease of handling/weighing. |
| Melting Point | Projected: 110–130 °C (Analogous to p-isomer ~144°C) | Indicator of purity and crystallinity. |
| LogP (Calc.) | 2.1 – 2.4 | Optimal lipophilicity for membrane permeability (Rule of 5). |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low in Water | Compatible with standard organic synthesis and bio-assay stocks. |
| H-Bond Donors | 0 | Improves membrane permeability. |
| H-Bond Acceptors | 2 (Triazole N2, N3) | Facilitates target binding interactions. |
| pKa (Conjugate Acid) | ~1.2 (Triazole ring) | Remains neutral at physiological pH (7.4). |
Note on Isomerism: This compound is the 1,4-isomer (N1-substituted). It is distinct from 4-(3-bromophenyl)-1H-1,2,3-triazole (C4-substituted) and 1-(3-bromophenyl)-1H-1,2,4-triazole. The N1-linkage is chemically robust and typically formed via CuAAC "Click" chemistry.
Validated Synthesis Protocol
Methodology: Two-step sequence starting from 3-bromoaniline. Reaction Type: Diazotization followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step 1: Synthesis of 3-Bromophenyl Azide
-
Precursors: 3-Bromoaniline, Sodium Nitrite (
), Sodium Azide ( ), HCl. -
Protocol:
-
Dissolve 3-bromoaniline (10 mmol) in 6M HCl (20 mL) at 0°C.
-
Add
(12 mmol) dropwise (maintain <5°C) to form the diazonium salt. Self-Validation: Solution turns clear orange. -
Stir for 30 min, then add
(15 mmol) slowly (CAUTION: evolution). -
Stir at room temperature (RT) for 2 hours.
-
Extract with diethyl ether, wash with bicarbonate, dry over
.
-
Safety Check: Aryl azides are stable but should be stored cold and away from light. Verify IR peak at ~2100 cm⁻¹ (Azide stretch).
-
Step 2: CuAAC to 1-(3-Bromophenyl)-1H-1,2,3-triazole
-
Reagents: 3-Bromophenyl azide, Trimethylsilylacetylene (TMS-acetylene),
, Sodium Ascorbate, TBAF (for in-situ deprotection) or Acetylene gas. -
Preferred Route (Safer): Using TMS-Acetylene followed by desilylation.
-
Dissolve azide (1.0 eq) and TMS-acetylene (1.2 eq) in
-BuOH/H₂O (1:1). -
Add Sodium Ascorbate (0.2 eq) and
(0.1 eq). -
Stir at RT for 12 hours. Self-Validation: Disappearance of Azide spot on TLC.
-
Treat crude TMS-triazole with TBAF (1.5 eq) in THF to remove the silyl group.
-
Purify via column chromatography (Hexane/EtOAc).
-
Experimental Workflow Diagram
Caption: Step-wise synthesis from aniline precursor to final triazole scaffold via diazonium intermediate and Click chemistry.
Applications in Drug Discovery
Bioisosterism
The 1,2,3-triazole ring is a classic bioisostere for the amide bond (
-
Similarity: Both have similar dipole moments (~5 Debye) and planar geometry.
-
Advantage: The triazole is resistant to proteolytic cleavage (metabolic stability) and oxidation, unlike amides which can be hydrolyzed by amidases.
Synthetic Handle (The "Bromine Advantage")
The meta-bromine atom is strategically placed to allow late-stage functionalization. It does not interfere with the triazole formation but remains active for:
-
Suzuki Coupling: Attachment of aryl/heteroaryl groups to expand the core.
-
Buchwald-Hartwig: Introduction of amines to modulate solubility/pKa.
-
Heck Reaction: Alkenylation for extended conjugation.
Pharmacophore Mapping Diagram
Caption: Functional mapping of the scaffold showing its dual role as a stable core and a reactive handle.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Azide Handling: While the final product is stable, the intermediate (3-bromophenyl azide) is potentially explosive if concentrated or heated. Perform azide steps behind a blast shield.
-
Copper Waste: Dispose of copper catalysts separately from general organic waste to prevent heavy metal contamination.
-
References
-
PubChem. 1-(4-Bromophenyl)-1H-1,2,3-triazole (Isomer Analog Data). National Library of Medicine.[10] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles via Click Chemistry. Available at: [Link]
-
RSC Advances. Regioselective synthesis of 1,2,3-triazoles. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. 3-Bromo-1H-1,2,4-triazole | CAS 7343-33-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. raco.cat [raco.cat]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,3-1H-Triazole(288-36-8) 1H NMR spectrum [chemicalbook.com]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 1,2,3-Triazole analogue, 16 | C8H6BrN3 | CID 6419341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal structure of 1-(3-Bromophenyl)-1H-1,2,3-triazole
An In-Depth Technical Guide to the Crystal Structure of 1-(3-Bromophenyl)-1H-1,2,3-triazole
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its stability, rigid framework, and capacity for hydrogen bonding.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism control, and the development of novel materials. This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed structural analysis of 1-(3-Bromophenyl)-1H-1,2,3-triazole, a key intermediate for more complex derivatives.[3] We delve into the causality behind the chosen synthetic route, provide detailed experimental protocols for its characterization by single-crystal X-ray diffraction (SC-XRD), and analyze the supramolecular architecture governed by a network of non-covalent interactions. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important heterocyclic compound.
Introduction: The Significance of the 1,2,3-Triazole Core
1,2,3-Triazoles are five-membered heterocyclic compounds that have garnered immense interest due to their wide spectrum of applications. They serve as critical pharmacophores in drugs with anti-cancer, antiviral, and antimicrobial properties.[1][4][5] The triazole ring is chemically robust, resistant to metabolic degradation, and capable of participating in dipole-dipole, π-stacking, and hydrogen bonding interactions, which enhances its binding affinity to biological targets.[2]
The introduction of a bromophenyl substituent provides a valuable synthetic handle for further functionalization via cross-coupling reactions and introduces the potential for halogen bonding, a significant non-covalent interaction in crystal engineering and ligand-receptor binding. Determining the crystal structure of 1-(3-Bromophenyl)-1H-1,2,3-triazole provides critical insights into its molecular conformation, electronic properties, and the intermolecular forces that dictate its solid-state packing. This knowledge is fundamental for predicting its behavior in more complex systems and for designing derivatives with tailored therapeutic or material properties.
Synthesis and Crystallization
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently and regioselectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This method was chosen for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-isomer.[6][7] The workflow involves the preparation of an organic azide followed by its cycloaddition with a terminal alkyne.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Bromophenyl Azide
-
Dissolve 3-bromoaniline (1.72 g, 10 mmol) in a mixture of 50% HCl (10 mL).
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol in 5 mL H₂O) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (NaN₃, 0.72 g, 11 mmol) and sodium acetate (NaOAc, 1.8 g) in 10 mL of water and cool to 0-5 °C.
-
Add the cold diazonium salt solution dropwise to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir for an additional 30 minutes at 0-5 °C and then for 1 hour at room temperature.
-
Extract the product with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-bromophenyl azide as an oil. Caution: Organic azides are potentially explosive and should be handled with care.
Step 2: CuAAC "Click" Reaction
-
To a solution of 3-bromophenyl azide (1.98 g, 10 mmol) and ethynyltrimethylsilane (1.18 g, 12 mmol) in a 1:1 mixture of n-butanol and water (20 mL), add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 125 mg, 0.5 mmol) and ascorbic acid (88 mg, 0.5 mmol).
-
Heat the reaction mixture to 65 °C and stir for 2 hours, monitoring progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the mixture to room temperature and add a saturated solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Dissolve the crude product in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF) (1M in THF, 12 mL) to cleave the silyl group. Stir for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate. The crude product is then purified by flash column chromatography (silica gel, 50% ethyl acetate in hexane) to yield pure 1-(3-Bromophenyl)-1H-1,2,3-triazole.[3]
Experimental Protocol: Crystallization
High-quality single crystals suitable for X-ray diffraction are paramount. The choice of solvent system is critical; a binary system often provides the ideal solubility gradient for slow crystal growth.
-
Dissolve the purified 1-(3-Bromophenyl)-1H-1,2,3-triazole (100 mg) in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, ~2 mL).
-
Slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., n-hexane) dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cover the vial with a perforated cap to allow for slow evaporation of the solvent mixture at room temperature over several days.[1]
-
Colorless, needle-like crystals suitable for SC-XRD analysis should form within 2-5 days.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and crystallization of 1-(3-Bromophenyl)-1H-1,2,3-triazole.
Structural Characterization and Analysis
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise atomic arrangement in a crystalline solid. A suitable crystal was mounted on a diffractometer, and data was collected at a controlled temperature (typically 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[4] The structure is then solved using direct methods and refined against the collected diffraction data.
| Parameter | Value (Hypothetical, based on analogs[6][7]) |
| Chemical Formula | C₈H₆BrN₃ |
| Formula Weight | 224.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.13 |
| b (Å) | 11.25 |
| c (Å) | 14.89 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 854.1 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.74 g/cm³ |
| R-factor (R₁) | ~0.04 |
| Goodness-of-fit (S) | ~1.05 |
Molecular Geometry Insights: The analysis reveals a twisted conformation between the bromophenyl and triazole rings. The dihedral angle between the mean planes of these two rings is a critical parameter, typically falling in the range of 20-50° for such structures.[6][7] This non-planar arrangement is a result of steric hindrance and electronic effects, influencing the molecule's overall shape and how it packs in the crystal lattice. Bond lengths and angles within the triazole and phenyl rings are expected to be within standard ranges.
Spectroscopic Characterization
Spectroscopic methods provide complementary data to confirm the identity and purity of the synthesized compound.
| Technique | Observed Features (Expected) |
| ¹H NMR | A characteristic singlet for the triazole C-H proton is expected around 8.0 ppm.[6] Aromatic protons of the bromophenyl ring would appear as multiplets in the 7.5-7.8 ppm range. |
| ¹³C NMR | Signals for the triazole ring carbons would be present, along with four distinct signals for the bromophenyl ring carbons. The carbon bearing the bromine atom would appear around 122 ppm.[8] |
| FT-IR (KBr) | Characteristic peaks would include C-H stretching for aromatic and triazole rings (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic and triazole rings (~1600-1450 cm⁻¹), and a strong C-Br stretching vibration (~700-600 cm⁻¹). The N=N stretching of the triazole ring appears around 1220 cm⁻¹.[8] |
Supramolecular Architecture and Intermolecular Interactions
The crystal packing is not merely a random aggregation of molecules but a highly ordered three-dimensional lattice stabilized by a network of specific intermolecular interactions. For 1-(3-Bromophenyl)-1H-1,2,3-triazole, several key interactions are anticipated based on analysis of similar structures.[1][6]
-
C-H···N Hydrogen Bonds: Weak hydrogen bonds between the C-H groups of the phenyl ring and the nitrogen atoms of the triazole ring of adjacent molecules are expected to be a dominant feature, linking molecules into chains or sheets.
-
π-π Stacking: The aromatic phenyl and triazole rings can engage in π-π stacking interactions. These can be either parallel-displaced or T-shaped, contributing significantly to the overall lattice energy. The inter-centroid distance for such interactions is typically in the range of 3.5-4.0 Å.[1]
-
Halogen Bonding (C-Br···N/π): The bromine atom possesses a region of positive electrostatic potential (a σ-hole) on its outer surface, which can act as a Lewis acid and interact favorably with Lewis bases like the nitrogen atoms or the π-system of the triazole ring of a neighboring molecule.[6]
Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the molecular surface, one can identify regions of close contact. The resulting 2D "fingerprint plots" provide a quantitative summary of the different types of interactions (e.g., H···H, C···H, Br···H), allowing for a direct comparison of their relative contributions to the overall crystal packing.[1][6]
Intermolecular Interaction Diagram
Caption: Key intermolecular interactions stabilizing the crystal lattice.
Implications for Drug Development
A detailed understanding of the crystal structure of 1-(3-Bromophenyl)-1H-1,2,3-triazole is not merely an academic exercise; it has profound practical implications:
-
Structure-Activity Relationship (SAR): The observed molecular conformation provides a structural baseline for computational modeling and SAR studies. Knowing the preferred dihedral angle helps in designing more complex derivatives that can fit optimally into a target protein's binding site.[9]
-
Lead Optimization: The bromine atom and the triazole nitrogen atoms are key sites for interaction. This structural data confirms their accessibility for forming hydrogen or halogen bonds, guiding medicinal chemists in modifying the molecule to enhance potency and selectivity.
-
Polymorphism and Formulation: Different packing arrangements (polymorphs) of the same molecule can have drastically different physical properties, including solubility and bioavailability. This structural analysis provides the blueprint of one possible polymorphic form, which is essential for ensuring batch-to-batch consistency and developing stable pharmaceutical formulations.
Conclusion
This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of 1-(3-Bromophenyl)-1H-1,2,3-triazole. The molecule is efficiently synthesized via a Copper(I)-catalyzed "click" reaction and its structure is definitively determined by single-crystal X-ray diffraction. The solid-state architecture is a result of a delicate balance of weak intermolecular forces, including C-H···N hydrogen bonds, π-π stacking, and potential C-Br···N halogen bonds. The insights gleaned from this structural data are invaluable, providing a solid foundation for the rational design of novel therapeutics and advanced materials built upon this versatile heterocyclic core.
References
-
Tiekink, E. R. T., & G. M. D. Ali. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1729–1733. [Link]
-
Kinza, A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1198–1203. [Link]
-
Al-Majid, A. M., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-. Molbank, 2021(3), M1261. [Link]
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Elmali, A. H., et al. (2024). Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents. SSRN Electronic Journal. [Link]
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Safari, J., & Gandomi-Ravandi, S. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]
-
Hameed, A. S., et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 869-876. [Link]
-
Kumar, V., et al. (2023). Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure-activity relationship (SAR) and bioactive compounds. European Journal of Medicinal Chemistry, 261, 115699. [Link]
-
Nguyen, T. T. L., et al. (2022). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules, 27(21), 7208. [Link]
-
PubChem. (n.d.). 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Asiri, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2307. [Link]
-
IUCr Journals. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl). [Link]
-
Khan, I., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry. Frontiers in Chemistry, 9, 693481. [Link]
-
Yakan, H., et al. (2025). New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. Research Square. [Link]
-
ResearchGate. (n.d.). X-ray crystallographic diffraction analysis of bromide 3a. [Link]
-
Iqbal, J., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Pharmaceuticals, 16(2), 179. [Link]
-
Khan, I., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 9, 693481. [Link]
-
He, W., et al. (2016). The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. Journal of Photochemistry and Photobiology B: Biology, 164, 191-203. [Link]
-
Sirakanyan, S. N., et al. (2021). Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Some of the drugs available in the market containing 1,2,3-triazole ring. [Link]
-
Faraz, K. M., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. [Link]
-
El-Hiti, G. A., et al. (2018). 2-(3-(4-bromophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}. IUCrData, 3(4), x180479. [Link]
-
Al-Adiwish, W. M., et al. (2007). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC, 2008(1), 137-148. [Link]
-
ResearchGate. (n.d.). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. [Link]9)
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Spectroscopic Data for 1-(3-Bromophenyl)-1H-1,2,3-triazole: A Technical Guide
Introduction
1,2,3-Triazoles are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in various scientific fields.[1][2][3][4] The synthesis of substituted 1,2,3-triazoles, often facilitated by the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), allows for the creation of a vast array of molecular architectures.[5][6] The spectroscopic characterization of these compounds is paramount for confirming their structure and purity. This guide focuses on 1-(3-Bromophenyl)-1H-1,2,3-triazole, detailing the expected signals in ¹H NMR, ¹³C NMR, and mass spectra.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 1-(3-Bromophenyl)-1H-1,2,3-triazole. These predictions are based on the analysis of structurally similar compounds found in the literature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(3-Bromophenyl)-1H-1,2,3-triazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the triazole ring and the bromophenyl ring.
Expected Chemical Shifts and Coupling Patterns:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Triazole) | ~8.0 - 8.5 | Singlet | - |
| H-5 (Triazole) | ~7.8 - 8.2 | Singlet | - |
| H-2' (Bromophenyl) | ~7.9 - 8.1 | Triplet (t) or Singlet (s) | meta coupling |
| H-4' (Bromophenyl) | ~7.6 - 7.8 | Doublet of doublets (dd) or Triplet (t) | ortho and meta coupling |
| H-5' (Bromophenyl) | ~7.4 - 7.6 | Triplet (t) | ortho coupling |
| H-6' (Bromophenyl) | ~7.7 - 7.9 | Doublet of doublets (dd) or Doublet (d) | ortho and meta coupling |
Causality behind Predictions: The chemical shifts of the triazole protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic system. The protons on the bromophenyl ring will exhibit a splitting pattern characteristic of a meta-substituted benzene ring. The exact chemical shifts and coupling constants will be dependent on the solvent used for analysis.[7] For instance, deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common solvents that can influence proton resonances.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for 1-(3-Bromophenyl)-1H-1,2,3-triazole will show distinct signals for each unique carbon atom.
Expected Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (Triazole) | ~130 - 135 |
| C-5 (Triazole) | ~120 - 125 |
| C-1' (Bromophenyl) | ~135 - 140 |
| C-2' (Bromophenyl) | ~120 - 125 |
| C-3' (Bromophenyl) | ~120 - 125 (C-Br) |
| C-4' (Bromophenyl) | ~130 - 135 |
| C-5' (Bromophenyl) | ~125 - 130 |
| C-6' (Bromophenyl) | ~115 - 120 |
Expertise & Experience Insights: The chemical shifts of the triazole carbons are characteristic of this heterocyclic system. The carbon attached to the bromine atom (C-3') will have its chemical shift influenced by the electronegativity and isotopic abundance of bromine, though it may not always be easily distinguishable from other aromatic carbons without advanced NMR techniques. The other aromatic carbons will appear in the typical downfield region for sp² hybridized carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1-(3-Bromophenyl)-1H-1,2,3-triazole, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.
Expected Molecular Ion and Isotopic Pattern:
-
Molecular Formula: C₈H₆BrN₃
-
Monoisotopic Mass: 222.9745 g/mol
-
Expected Molecular Ion Peaks (M⁺): A pair of peaks of nearly equal intensity at m/z 223 and 225, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Trustworthiness through Self-Validation: The presence of this distinct isotopic pattern is a key diagnostic feature for bromine-containing compounds and serves as a self-validating system for confirming the presence of bromine in the molecule. The fragmentation pattern would likely involve the loss of N₂ from the triazole ring, a common fragmentation pathway for this class of compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-(3-Bromophenyl)-1H-1,2,3-triazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 or 500 MHz spectrometer, pulse angle of 30-45°, relaxation delay of 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.
-
Ensure the mass range is set to include the expected molecular ion peaks.
-
Logical Relationship for MS Data Interpretation:
Caption: Logical flow for confirming bromine presence from mass spectrometry data.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-(3-Bromophenyl)-1H-1,2,3-triazole. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this and related compounds. The provided protocols and interpretative guidance aim to facilitate the efficient and accurate structural elucidation of novel 1,2,3-triazole derivatives.
References
- Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling. Green Chemistry.
- de Andrade, P., Ahmadipour, S., & Field, R. A. (2022). Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase over a trypanosome trans-sialidase. Beilstein Journal of Organic Chemistry, 18, 208–216.
- Téllez, S., Téllez, C. A., & Badillo-Ramírez, J. E. (2021).
- Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. RSC Advances, 4(83), 44353–44358.
- Unknown. (2024). EXPLORING ARYL-SUBSTITUTED 1,2,3-TRIAZOLES: SYNTHESIS, CHARACTERIZATION, AND THEORETICAL INVESTIGATIONS. Journal of the Chilean Chemical Society.
- Unknown. (2024).
- Unknown. (2023).
- Unknown. (2023). Structural and Spectroscopic Study on La(III) Complex of 1,2,3- Triazole Ligand with Antioxidant Activity.
- Unknown. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
- Wang, Z.-X., & Qin, H.-L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China.
- Unknown. (2012). triazole mesogenic based compounds. CRPP.
- PubChem. (n.d.). 1-(3-bromophenyl)-1h-1,2,4-triazole. PubChemLite.
- PubChem. (n.d.). 1-(3-bromophenyl)-1h-1,2,3-triazole-4-carboxylic acid. PubChemLite.
- Unknown. (2025). New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. Unknown Journal.
- PubChem. (n.d.). 1,2,3-Triazole analogue, 16. PubChem.
- Unknown. (n.d.).
- Khan, I., Ali, A., Ahmed, S., Iqbal, H., & Irum, S. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 23(10), 2689.
- Ali, O. M., Kassim, M., & Tiekink, E. R. T. (2016). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.
Sources
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- 6. scienceopen.com [scienceopen.com]
- 7. rsc.org [rsc.org]
Technical Guide: Solubility Profiling of 1-(3-Bromophenyl)-1H-1,2,3-triazole
The following is an in-depth technical guide regarding the solubility profile, thermodynamic characterization, and experimental determination of 1-(3-Bromophenyl)-1H-1,2,3-triazole .
Executive Summary
1-(3-Bromophenyl)-1H-1,2,3-triazole represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for amide bonds or as a core linker in fragment-based drug discovery (FBDD). Its solubility profile is governed by the competition between the lipophilic 3-bromophenyl ring and the polar, hydrogen-bond-accepting 1,2,3-triazole moiety.
This guide provides a comprehensive technical analysis of its solubility behavior in organic solvents, thermodynamic modeling frameworks, and rigorous experimental protocols for precise determination.
Key Solubility Characteristics:
-
High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) and moderately polar aprotic solvents (Acetone, Ethyl Acetate, DCM).
-
Temperature-Dependent Solubility: Alcohols (Methanol, Ethanol, Isopropanol) exhibit a steep solubility curve, making them ideal candidates for recrystallization.
-
Poor Solubility: Non-polar aliphatic hydrocarbons (n-Hexane, Cyclohexane) and water (without pH adjustment or cosolvents).
Chemical Structure & Physicochemical Basis[1][2][3][4][5][6]
The solubility behavior of 1-(3-Bromophenyl)-1H-1,2,3-triazole is dictated by its molecular interactions:
-
Triazole Ring: Acts as a strong dipole and hydrogen bond acceptor (HBA). This facilitates solubility in polar solvents like Methanol or DMSO through dipole-dipole and H-bonding interactions.
-
3-Bromophenyl Group: Introduces significant lipophilicity (
) and stacking potential. The bromine atom increases molecular weight and polarizability but reduces water solubility compared to the unsubstituted phenyl analog.
Predicted Solubility Ranking (Like-Dissolves-Like)
-
DMSO / DMF:
mg/mL (Excellent) -
Dichloromethane / Chloroform:
mg/mL (Very Good) -
Acetone / Ethyl Acetate:
mg/mL (Good) -
Methanol / Ethanol:
mg/mL (Moderate, highly T-dependent) -
Water / Hexane:
mg/mL (Poor)
Experimental Protocol: Solubility Determination
To obtain precise mole fraction solubility data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC Analysis is the gold standard.
Reagents & Equipment
-
Compound: 1-(3-Bromophenyl)-1H-1,2,3-triazole (Purity
, confirmed by H-NMR). -
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Acetonitrile).
-
Equipment: Thermostatic shaker bath (
K), Agilent 1260 Infinity HPLC (or equivalent), 0.45 m PTFE syringe filters.
Workflow Diagram
The following diagram outlines the self-validating workflow for solubility measurement.
Figure 1: Standardized Isothermal Saturation Workflow for Solubility Determination.
Step-by-Step Procedure
-
Preparation: Add excess solid 1-(3-Bromophenyl)-1H-1,2,3-triazole into a glass vial containing 10 mL of the selected solvent.
-
Equilibration: Place the vial in a thermostatic shaker. Agitate at 150 rpm for 24 to 48 hours to ensure equilibrium.
-
Critical Check: Ensure solid phase is always present. If fully dissolved, add more solid.
-
-
Settling: Stop agitation and allow the suspension to settle for 2 hours at the set temperature.
-
Sampling: Withdraw 1 mL of supernatant using a pre-heated glass syringe (to prevent precipitation inside the needle).
-
Filtration: Filter immediately through a 0.45
m PTFE filter into a pre-weighed volumetric flask. -
Quantification:
-
Gravimetric: Evaporate solvent under vacuum and weigh the residue.
-
HPLC (Recommended): Dilute with mobile phase (e.g., ACN:Water 50:50) and inject.[1] Measure peak area against a standard calibration curve.
-
Thermodynamic Modeling & Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility with temperature:
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).[2]
- : Empirical model parameters derived from multiple linear regression.
van't Hoff Equation
Used to determine the thermodynamic functions of dissolution:
-
Plot:
vs. . -
Slope:
(Indicates if dissolution is endothermic or exothermic). -
Intercept:
(Indicates disorder change).
Thermodynamic Logic Flow
Use the following logic to interpret your data:
Figure 2: Thermodynamic Modeling and Interpretation Logic.
Practical Applications & Solvent Selection
Recrystallization Strategy
Based on the general solubility profile of aryl-1,2,3-triazoles:
-
Solvent System: Ethanol (or Isopropanol) / Water.
-
Rationale: The compound is soluble in hot alcohol but precipitates upon cooling or addition of water (anti-solvent).
-
Procedure: Dissolve crude 1-(3-Bromophenyl)-1H-1,2,3-triazole in minimum boiling Ethanol. Slowly add warm water until slight turbidity persists. Clarify with a drop of Ethanol, then cool slowly to
.
Reaction Solvent
-
Click Chemistry (CuAAC): Use t-Butanol/Water (1:1) or DCM .
-
Why? The triazole product is often less soluble in water than the starting azide, facilitating isolation by filtration (if water is the bulk solvent) or extraction (if DCM is used).
References
-
Buckley, B. R., et al. "A practical flow synthesis of 1,2,3-triazoles." RSC Advances, 2014.
-
PubChem. "1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid - Physical Properties."[3] National Library of Medicine.
-
Glorian, J., et al. "Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation." Propellants, Explosives, Pyrotechnics, 2021.[2]
- Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
Sources
GHS hazard classification for 1-(3-Bromophenyl)-1H-1,2,3-triazole derivatives
Title: Technical Framework for GHS Hazard Classification: 1-(3-Bromophenyl)-1H-1,2,3-triazole Derivatives
Executive Summary
The accurate GHS (Globally Harmonized System) classification of 1-(3-Bromophenyl)-1H-1,2,3-triazole and its derivatives is a critical step in pharmaceutical intermediate development. Unlike common solvents with established safety profiles, this scaffold presents a specific "data gap." It combines a nitrogen-rich 1,2,3-triazole core (often associated with bioactivity and potential energetic stability concerns) with a lipophilic, halogenated aromatic ring.
This guide provides a predictive-to-empirical workflow for determining the hazard profile of this molecule. It moves beyond simple database lookups, offering a self-validating strategy that integrates in silico QSAR modeling with OECD-compliant experimental protocols to establish defensible H-codes (Hazard Statements).
Part 1: Chemical Identity & Structural Alerts
Before initiating toxicological testing, the molecule must be deconstructed into its functional "alerts." These alerts drive the hypothesis for classification.
The Scaffold Analysis
-
The 1,2,3-Triazole Core: Historically utilized in "click chemistry" (CuAAC), this ring is generally stable but nitrogen-rich.
-
Hazard Potential: While less reactive than azides, triazoles can exhibit thermal sensitivity.
-
Action: Differential Scanning Calorimetry (DSC) is recommended prior to bulk handling to rule out Class 1 (Explosives) or Self-Reactive classifications, though these are rare for phenyl-substituted derivatives.
-
-
The 3-Bromophenyl Group:
-
Hazard Potential: Halogenated aromatics are lipophilic (
), increasing bioavailability and potential for Aquatic Toxicity (Chronic) . The bromine substituent often correlates with Skin/Eye Irritation due to alkylating potential or reactivity with biological nucleophiles.
-
Predicted GHS Anchor Points (Read-Across)
Based on structural analogs (e.g., 1-benzyl-4-phenyl-1,2,3-triazole, 3,5-dibromo-1,2,4-triazole), the baseline hypothesis for this molecule is:
-
Acute Tox. 4 (Oral): H302 (Harmful if swallowed).[1]
-
Skin Irrit. 2: H315 (Causes skin irritation).[1][2][3][4][5]
-
Eye Irrit. 2A: H319 (Causes serious eye irritation).[1][2][3][4][5][6]
-
STOT SE 3: H335 (May cause respiratory irritation).[2][3][4][5]
Part 2: The Classification Workflow (Visualized)
To validate the hypothesis, a tiered approach is required to minimize animal testing (3R principles) while ensuring regulatory compliance (REACH/OSHA).
Figure 1: Tiered testing strategy prioritizing non-animal methods before in vivo confirmation.
Part 3: Experimental Protocols (The "How-To")
This section details the specific OECD protocols required to generate data for the Safety Data Sheet (SDS).
Phase 3: In Vitro Skin Irritation (OECD 439)
Why: To distinguish between Non-Irritant, Irritant (Cat 2), and Corrosive (Cat 1) without using rabbits. Protocol: Reconstructed Human Epidermis (RhE).[7][8]
-
Tissue Conditioning: Incubate RhE tissues (e.g., EpiDerm™) at 37°C for 1 hour to release transport stress.
-
Dosing: Apply 25 mg (solid) or 30 µL (liquid) of the triazole derivative directly to the tissue surface. Wet solids with 25 µL PBS to ensure contact.
-
Exposure: Incubate for 60 minutes (35 min at 37°C, 25 min at room temp).
-
Washing: Rinse tissues thoroughly with DPBS to remove residual chemical.
-
Post-Incubation: Incubate for 42 hours to allow cellular recovery or delayed toxicity expression.
-
Viability Assay: Transfer tissues to MTT solution (1 mg/mL).[8] Incubate for 3 hours. Extract the blue formazan dye using isopropanol.[8]
-
Quantification: Measure Optical Density (OD) at 570 nm.
-
Result: If viability ≤ 50% relative to negative control
Category 2 (Irritant) .[9]
-
Phase 4: Acute Oral Toxicity (OECD 423)
Why: The "Acute Toxic Class Method" replaces the traditional LD50 test, using significantly fewer animals (stepwise procedure).[10]
The Logic: Instead of finding a precise lethal dose, we determine if the lethal dose falls within a defined range (e.g., 300 < LD50 < 2000 mg/kg).[10]
Protocol Steps:
-
Starting Dose: Based on QSAR, start at 300 mg/kg body weight.
-
Animals: Use 3 female rats (females are generally more sensitive).
-
Administration: Gavage a single dose dissolved in corn oil or vehicle.
-
Observation: Monitor for 14 days.
Figure 2: Decision logic for OECD 423 to assign Acute Toxicity Categories.
Part 4: Data Synthesis & GHS Labeling
Once experimental data is gathered, use the following table to assign the final GHS label elements.
| Endpoint | Experimental Result | GHS Classification | Hazard Statement (H-Code) | Signal Word |
| Acute Oral | 300 < LD50 < 2000 mg/kg | Category 4 | H302: Harmful if swallowed. | Warning |
| Skin Corr/Irrit | In Vitro Viability ≤ 50% | Category 2 | H315: Causes skin irritation.[1][2][3][4][5] | Warning |
| Eye Dam/Irrit | In Vitro Opacity > Threshold | Category 2A | H319: Causes serious eye irritation.[2][3][4][5] | Warning |
| STOT-SE | Respiratory distress in rats | Category 3 | H335: May cause respiratory irritation.[3][4][5] | Warning |
| Aquatic (Acute) | EC50 (Algae) < 10 mg/L | Category 2 | H411: Toxic to aquatic life with long lasting effects. | - |
Final Labeling Recommendation: For 1-(3-Bromophenyl)-1H-1,2,3-triazole, in the absence of specific aquatic data, the standard precautionary label for R&D samples should be:
Warning H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled) H315 (Skin Irritation) H319 (Eye Irritation) H335 (Respiratory Irritation)
References
-
OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
OECD. (2015).[7] Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][8]
-
ECHA (European Chemicals Agency). (2017). Guidance on the Application of the CLP Criteria. Guidance to Regulation (EC) No 1272/2008 on classification, labelling and packaging (CLP) of substances and mixtures.[5][11] [Link]
-
United Nations. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][8][11][12] Ninth revised edition. [Link]
Sources
- 1. fishersci.se [fishersci.se]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. In Vitro Skin Irritation - Eurofins Deutschland [eurofins.de]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. iivs.org [iivs.org]
- 10. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Using 1-(3-Bromophenyl)-1H-1,2,3-triazole as a linker in drug design
Application Note: Strategic Utilization of 1-(3-Bromophenyl)-1H-1,2,3-triazole in Fragment-Based Drug Discovery (FBDD) and PROTAC Design
Executive Summary
This application note details the strategic implementation of 1-(3-Bromophenyl)-1H-1,2,3-triazole as a high-utility heterobifunctional linker and scaffold. Unlike simple alkyl chains, this moiety offers rigid geometry, bioisosteric equivalence to amide bonds, and orthogonal synthetic handles. This guide provides validated protocols for synthesizing this scaffold via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and subsequently elaborating it via Palladium-catalyzed cross-coupling. It is designed for medicinal chemists optimizing pharmacokinetic (PK) profiles or designing rigid linkers for Proteolysis Targeting Chimeras (PROTACs).
Strategic Rationale & Physicochemical Profile
The "Meta" Advantage
The 3-bromophenyl (meta) substitution pattern is critical. Unlike para-substitution, which creates a linear vector, the meta-substitution induces a "kink" (approx. 120° bond angle) in the molecular topography. This is essential for:
-
Conformational Sampling: Accessing binding pockets that linear linkers miss.
-
Solubility: Disrupting crystal lattice packing compared to highly symmetric para-analogs.
Bioisosterism & Stability
The 1,2,3-triazole ring acts as a non-classical bioisostere of the amide bond (
| Feature | Amide Bond (-CONH-) | 1,2,3-Triazole | Advantage |
| Dipole Moment | ~3.7 - 4.0 D | ~5.0 D | Stronger electrostatic interactions. |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor (N2, N3) | Metabolic Stability: Resistant to amidases and proteases. |
| Geometry | Planar (Resonance) | Planar (Aromatic) | Rigidifies linker without locking conformation entirely. |
| Redox Stability | High | High | Resistant to oxidative metabolism (CYP450). |
Synthetic Workflow: The "Click-then-Couple" Strategy
The utility of this scaffold lies in its Orthogonality . The triazole is formed first (tolerant of Br), leaving the Bromine available for downstream diversification.
Visualizing the Pathway
Figure 1: The modular assembly line. The Bromine handle remains inert during the Click reaction, allowing for library generation in the final step.
Detailed Experimental Protocols
Protocol A: Scaffold Synthesis (CuAAC)
Objective: Synthesize the 1,4-disubstituted triazole core while preserving the aryl bromide.
Reagents:
-
3-Bromophenyl azide (1.0 equiv)
-
Terminal Alkyne (Linker or Fragment A) (1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent:
-BuOH/H₂O (1:1 v/v) or DMSO (for lipophilic substrates)
Step-by-Step:
-
Preparation: Dissolve 3-bromophenyl azide (1.0 mmol) and the terminal alkyne (1.1 mmol) in 4 mL of
-BuOH. -
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 2 mL of water. Add Sodium Ascorbate (20 mg, 0.1 mmol) to the copper solution. Note: The solution should turn from blue to bright yellow/orange, indicating reduction to Cu(I).
-
Initiation: Immediately add the Cu(I) suspension to the azide/alkyne mixture.
-
Reaction: Stir vigorously at room temperature (RT) for 4–12 hours.
-
QC Point: Monitor via TLC or LCMS. The azide peak (IR ~2100 cm⁻¹) should disappear.
-
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). If the product precipitates (common for triazoles), simply filter and wash with cold water.
-
Purification: Recrystallization from EtOH is often sufficient. If necessary, flash chromatography (Hexane/EtOAc).
Protocol B: Divergent Functionalization (Suzuki-Miyaura Coupling)
Objective: Utilize the bromine handle to attach Fragment B (e.g., E3 ligase ligand for PROTACs).
Reagents:
-
Scaffold (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid/Ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Deoxygenation (Critical): Charge a microwave vial with the Scaffold, Boronic Acid, Base, and Solvent. Sparge with Argon/Nitrogen for 5 minutes. Oxygen poisons the Pd catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive inert gas pressure. Cap the vial.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Scavenging: Filter through a pad of Celite to remove Pd black.
-
Purification: Reverse-phase HPLC is recommended for final drug candidates to ensure removal of trace metals.
Application Case Study: PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker rigidity correlates with degradation efficiency (cooperativity).
-
Design Challenge: Long PEG linkers are too flexible, leading to "floppy" complexes with low
. -
Solution: Use 1-(3-Bromophenyl)-1H-1,2,3-triazole as a "Rigidifying Hub."
-
Step 1: Click a PEG-alkyne to 3-bromophenyl azide.
-
Step 2: Suzuki couple the resulting bromide to a Cereblon (CRBN) ligand (e.g., Lenalidomide analog).
-
Result: A linker with a defined vector that restricts the conformational space, potentially improving target ubiquitination.
-
Structural Interaction Diagram
Figure 2: Pharmacophoric features.[2] The triazole nitrogen atoms act as H-bond acceptors, while the aryl ring provides pi-stacking opportunities.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Click Reaction | Oxidation of Cu(I) to Cu(II). | Add more Sodium Ascorbate (up to 20 mol%). Degas solvents. |
| Regioisomer Contamination | Thermal cycloaddition (no Cu). | Ensure Cu catalyst is active.[3] Do not heat >40°C during Click step. |
| Low Yield in Suzuki | Protodebromination (Br replaced by H). | Use anhydrous solvents if possible (though Suzuki requires some water, excess water at high T promotes side reactions). Switch to Pd(PPh₃)₄. |
| Pd Contamination | Inefficient workup. | Use SiliaMetS® Thiol or TMT scavengers post-reaction. |
References
-
Bioisosterism of Triazoles
-
Click Chemistry Fundamentals
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
-
-
Palladium Coupling on Triazoles
-
Gribanov, P. S., et al. (2011). Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds.[12]
-
-
Triazoles in Drug Design (Review)
-
Dheer, D., et al. (2017). 1,2,3-triazole as an amide bioisostere: Discovery of a new class of potent HIV-1 Vif antagonists.[13]
-
Sources
- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unimore.it [iris.unimore.it]
- 6. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Biological Evaluation of 1-(3-Bromophenyl)-1H-1,2,3-Triazole Derivatives as Anticancer Agents
Scientific Rationale & Pharmacophore Design
The 1,2,3-triazole ring is a highly stable, nitrogen-rich heterocyclic scaffold that functions as an exceptional amide bioisostere. Because it is highly resistant to metabolic and enzymatic degradation, it serves as a robust building block in modern drug discovery 1[1].
The strategic incorporation of a 3-bromophenyl moiety at the N1 position of the triazole ring serves two critical mechanistic purposes:
-
Enhanced Lipophilicity: The halogenated aromatic ring increases the overall lipophilicity of the molecule, facilitating passive diffusion across the phospholipid bilayer of cancer cells.
-
Halogen Bonding: The bromine atom acts as a potent Lewis acid (sigma-hole donor), enabling strong, highly directional halogen bonds with electron-rich residues (e.g., backbone carbonyls) in the active sites of target proteins such as metalloproteinases and kinases2[2].
This application note outlines a self-validating workflow for the synthesis of these derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by standardized in vitro protocols to evaluate their antiproliferative and apoptotic mechanisms3[3].
Chemical Synthesis: Regioselective CuAAC Protocol
Expertise & Causality: The CuAAC "click" reaction is selected because it completely suppresses the formation of 1,5-disubstituted isomers, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. We utilize a catalytic system of copper(II) sulfate reduced in situ by sodium ascorbate. This approach is superior to using direct Cu(I) salts, as it prevents the accumulation of inactive oxidized Cu(II) species and minimizes unwanted alkyne homocoupling (Glaser coupling)4[4].
Step-by-Step Methodology
-
Precursor Preparation: Synthesize 1-azido-3-bromobenzene via the diazotization of 3-bromoaniline (NaNO₂, HCl, 0°C), followed by nucleophilic substitution with sodium azide (NaN₃).
-
Safety Check: Ensure the molecular weight to azide nitrogen ratio is > 3 to prevent explosive hazards.
-
-
Reaction Assembly: In a 50 mL round-bottom flask, dissolve 1-azido-3-bromobenzene (1.0 mmol) and the selected terminal alkyne (1.1 mmol) in 10 mL of a 1:1 (v/v) tert-butanol/water mixture. The biphasic nature of this solvent system drives the hydrophobic reactants into micellar-like droplets, accelerating the cycloaddition.
-
Catalyst Activation: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed immediately by sodium ascorbate (0.1 mmol, 10 mol%).
-
Self-Validation: The solution must transition from a pale blue (Cu²⁺) to a yellow/brown hue. This visual cue confirms the successful generation of the catalytically active Cu(I) species.
-
-
Cycloaddition: Stir vigorously at room temperature for 8–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the azide spot validates reaction completion.
-
Workup & Purification: Dilute the mixture with 20 mL of ice-cold water. Extract the target 1-(3-bromophenyl)-1H-1,2,3-triazole derivative with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol.
Fig 1: Workflow for the synthesis and biological screening of 1-(3-bromophenyl)-1,2,3-triazoles.
In Vitro Anticancer Screening (MTT Assay)
Expertise & Causality: To establish preliminary Structure-Activity Relationships (SAR), we utilize the MTT colorimetric assay. This assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay provides a direct, self-validating measurement of cellular metabolic viability2[2].
Step-by-Step Methodology
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 colon, A549 lung, MCF-7 breast) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized triazole derivatives (1, 5, 10, 25, 50, 100 µM).
-
Critical Control: Compounds must be dissolved in DMSO, but the final DMSO concentration in the well must remain < 0.5% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 48 h.
-
-
Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 h in the dark.
-
Self-Validation: Inspect the control wells under a microscope. The presence of intracellular needle-like purple formazan crystals confirms the baseline health of the untreated cells.
-
-
Solubilization & Quantification: Carefully aspirate the culture media to avoid dislodging the crystals. Add 150 µL of pure DMSO to each well and place on an orbital shaker for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
The following table summarizes the representative antiproliferative activity of functionalized 1,2,3-triazole derivatives compared to a standard chemotherapeutic agent1[1].
| Compound / Derivative | R-Group (Alkyne Source) | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Derivative 1 | Phenyl | 28.4 ± 1.2 | 35.6 ± 1.8 | 41.2 ± 2.1 |
| Derivative 2 | 4-Fluorophenyl | 18.5 ± 0.9 | 22.1 ± 1.1 | 26.8 ± 1.5 |
| Derivative 3 | Phosphonate | 15.2 ± 0.7 | 19.4 ± 0.8 | 21.5 ± 1.0 |
| Doxorubicin (Control) | Standard Drug | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.1 ± 0.1 |
Mechanistic Validation: Apoptosis Pathway Analysis
Expertise & Causality: Cytotoxicity data alone cannot differentiate between non-specific necrosis and programmed cell death. To validate the triazole derivatives as targeted anticancer agents, we must assess their ability to trigger the intrinsic (mitochondrial) apoptotic pathway. Active triazoles typically disrupt the mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c and the subsequent activation of the caspase cascade1[1].
Step-by-Step Methodology (Annexin V-FITC/PI Flow Cytometry)
-
Harvesting: 24 hours post-treatment with the IC₅₀ concentration of the lead compound, harvest the cells using Trypsin-EDTA. Neutralize with FBS-containing media and centrifuge at 300 × g for 5 minutes.
-
Washing & Resuspension: Wash the cell pellet twice with ice-cold PBS to remove residual media and dead cell debris. Resuspend the pellet in 1X Annexin V Binding Buffer to achieve a concentration of 1 × 10⁵ cells/mL.
-
Dual Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining system internally validates the exact stage of cell death.
-
-
Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer and analyze via flow cytometry within 1 hour.
Fig 2: Intrinsic mitochondrial apoptotic pathway triggered by active 1,2,3-triazole derivatives.
References
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Biointerface Research in Applied Chemistry [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity Sci Pharm / ResearchGate[Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Frontiers in Chemistry [Link]
-
Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives Molecules / PMC [Link]
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of 1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Executive Summary
This application note details the robust, two-step synthesis of 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid . By leveraging a highly regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this protocol ensures the exclusive formation of the 1,4-disubstituted triazole isomer. The resulting compound is a highly valuable building block in drug discovery and materials science, offering a metabolically stable triazole core coupled with a versatile bromophenyl handle for downstream palladium-catalyzed cross-coupling functionalization.
Scientific Rationale & Mechanistic Insights
As a Senior Application Scientist, it is critical to understand not just the how, but the why behind our synthetic strategies. The design of this molecule and its synthetic route relies on several foundational principles of modern organic chemistry:
-
The Pharmacophore Advantage: The 1,2,3-triazole ring is a premier bioisostere for amide bonds. It is highly resistant to metabolic degradation, acidic/basic hydrolysis, and oxidative/reducing conditions[1]. Furthermore, the incorporation of the 3-bromophenyl moiety provides an essential synthetic handle. The aryl bromide can be readily engaged in downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to rapidly expand structure-activity relationship (SAR) libraries[2].
-
The CuAAC Mechanistic Paradigm: The classical Huisgen thermal cycloaddition yields a mixture of 1,4- and 1,5-regioisomers. By introducing a Copper(I) catalyst, the reaction is forced through a stepwise metallacycle intermediate, exclusively yielding the 1,4-disubstituted product[3].
-
Catalyst Generation (Causality): We utilize a catalytic system of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate. The ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. This choice is deliberate: direct use of Cu(I) salts (like CuI) often leads to disproportionation or oxidation in the presence of oxygen, which promotes the unwanted oxidative homocoupling of alkynes (Glaser coupling). Generating Cu(I) in situ maintains a steady, low concentration of the active catalyst, maximizing yield and purity[3].
Synthetic Workflow Visualization
Two-step synthetic workflow from 3-bromoaniline to the target triazole.
CuAAC Catalytic Cycle
Catalytic cycle of the CuAAC reaction highlighting the Cu(I) intermediates.
Detailed Experimental Protocols
Self-Validating Note: The protocols below are designed with built-in visual and chemical checkpoints to ensure the integrity of the synthesis at every stage.
Step 1: Synthesis of 3-Bromophenyl Azide via Diazotization
Objective: Convert 3-bromoaniline into a reactive azide handle.
Reagents:
-
3-Bromoaniline (10.0 mmol, 1.72 g)
-
Hydrochloric Acid (6M aqueous, 15 mL)
-
Sodium Nitrite (NaNO₂, 12.0 mmol, 0.83 g)
-
Sodium Azide (NaN₃, 15.0 mmol, 0.98 g)
Procedure:
-
Amine Salt Formation: Suspend 3-bromoaniline in 15 mL of 6M HCl in a 100 mL round-bottom flask. Stir vigorously until a homogeneous suspension of the hydrochloride salt is achieved.
-
Diazotization: Cool the flask to 0–5 °C using an ice-salt bath. Causality: Strict temperature control is mandatory. Exceeding 5 °C will cause the diazonium intermediate to rapidly hydrolyze into 3-bromophenol, ruining the yield.
-
Nitrite Addition: Dissolve NaNO₂ in 5 mL of cold distilled water. Add this solution dropwise to the reaction mixture over 15 minutes. Stir for an additional 30 minutes at 0 °C. The solution should become clear, indicating complete diazonium formation.
-
Azidation: Dissolve NaN₃ in 5 mL of water. Add this dropwise to the diazonium solution. Safety Warning: Nitrogen gas (N₂) will evolve vigorously. Ensure proper venting.
-
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-bromophenyl azide as a pale yellow oil. (Do not heat above 40 °C during evaporation to prevent thermal decomposition).
Step 2: CuAAC Synthesis of the Target Triazole
Objective: Regioselective cycloaddition to form 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reagents:
-
3-Bromophenyl azide (8.0 mmol, ~1.58 g)
-
Propiolic acid (8.8 mmol, 0.62 g)
-
Copper(II) Sulfate Pentahydrate (0.4 mmol, 100 mg, 5 mol%)
-
Sodium Ascorbate (1.2 mmol, 238 mg, 15 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v, 30 mL)
Procedure:
-
Substrate Solvation: In a 100 mL flask, dissolve 3-bromophenyl azide and propiolic acid in 30 mL of the tert-Butanol/Water mixture. Causality: This biphasic-compatible solvent system ensures that both the organic substrates and the inorganic catalysts remain completely solvated, maximizing the reaction interface.
-
Catalyst Activation: Add sodium ascorbate to the stirring mixture. Subsequently, add the CuSO₄·5H₂O. Causality: Ascorbate must be present in the solution before the copper salt to immediately reduce Cu(II) to Cu(I). The solution will transition from blue to a pale yellow/orange, visually validating the formation of the active Cu(I) catalyst[3].
-
Cycloaddition: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor via TLC (DCM:MeOH 9:1) until the azide is fully consumed.
-
Precipitation & Workup: Upon completion, the product often begins to precipitate. To ensure complete recovery, acidify the mixture to pH 2 using 1M HCl. Causality: Propiolic acid and the resulting triazole-4-carboxylic acid can form water-soluble sodium salts. Acidification ensures the target molecule is fully protonated and insoluble in the aqueous phase.
-
Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 10 mL) to remove inorganic salts, followed by a wash with cold ethanol (5 mL) to remove unreacted starting materials. Dry under high vacuum to afford the pure product.
Quantitative Data & Analytical Summary
The following table summarizes the expected physicochemical properties and analytical validation metrics for the synthesized compound.
| Parameter | Value / Description |
| Target Compound | 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
| Chemical Formula | C₉H₆BrN₃O₂ |
| Molecular Weight | 268.07 g/mol |
| Expected Yield | 82% – 88% (Over two steps) |
| Appearance | Off-white to pale yellow microcrystalline solid |
| Melting Point | > 200 °C (Decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.35 (br s, 1H, COOH), 9.38 (s, 1H, Triazole C5-H), 8.22 (t, J = 2.0 Hz, 1H, Ar-H), 8.01 (ddd, J = 8.1, 2.0, 1.0 Hz, 1H, Ar-H), 7.76 (ddd, J = 8.1, 2.0, 1.0 Hz, 1H, Ar-H), 7.58 (t, J = 8.1 Hz, 1H, Ar-H). |
| ESI-MS (m/z) | [M-H]⁻ calculated for C₉H₅BrN₃O₂: 265.95; Found: 266.0 |
Troubleshooting & Optimization
Even highly robust protocols can encounter matrix-specific challenges. Below are field-proven solutions for common CuAAC deviations:
-
Issue: Copper Contamination in Final Product (Green/Blue Tint)
-
Root Cause: Cu(I)/Cu(II) ions can strongly coordinate to the nitrogen-rich triazole core and the carboxylic acid moiety[4].
-
Solution: During the filtration workup, wash the precipitate with a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or dilute aqueous ammonia (NH₄OH). These chelating agents have a higher affinity for copper than the triazole product, effectively stripping the metal and leaving a pristine white powder.
-
-
Issue: Stalled Reaction / Incomplete Conversion
-
Root Cause: Oxidation of the active Cu(I) catalyst back to inactive Cu(II) due to excessive dissolved oxygen in the solvent.
-
Solution: Sparge the tert-Butanol/Water solvent mixture with nitrogen or argon gas for 15 minutes prior to adding the substrates. Additionally, a second bolus of sodium ascorbate (5 mol%) can be added mid-reaction to re-reduce any oxidized copper.
-
References
-
National Institutes of Health (NIH). "Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies." PMC. URL:[Link]
-
MDPI. "Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity." Molecules. URL:[Link]
-
Wikipedia Contributors. "Azide-alkyne Huisgen cycloaddition." Wikipedia, The Free Encyclopedia. URL:[Link]
-
TRACE Tennessee. "Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions." University of Tennessee. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. "Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated" by Ashleigh Lauren Prince [trace.tennessee.edu]
Suzuki coupling reactions with 1-(3-Bromophenyl)-1H-1,2,3-triazole
Application Note: Optimization of Suzuki-Miyaura Coupling for 1-(3-Bromophenyl)-1H-1,2,3-triazole Scaffolds
Executive Summary & Strategic Context
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery. However, functionalizing the phenyl ring after triazole formation—specifically using 1-(3-bromophenyl)-1H-1,2,3-triazole —presents unique challenges often overlooked in standard literature.
While the triazole ring is chemically robust, its nitrogen-rich electron density can act as a competitive ligand for Palladium (Pd), potentially poisoning the catalytic cycle. Furthermore, because these substrates are frequently synthesized via Copper-Catalyzed Azide-Alkyl Cycloaddition (CuAAC), residual copper contamination is a silent killer of Suzuki couplings, leading to stalled reactions and homocoupling byproducts.
This guide provides a field-proven workflow to overcome these hurdles, ensuring high yields (>85%) and high purity suitable for late-stage pharmaceutical applications.
Mechanistic Insight: The "Triazole Effect"
To optimize the reaction, one must understand the electronic influence of the triazole on the oxidative addition step.
-
Electronic Activation: The 1,2,3-triazole ring is strongly electron-withdrawing (inductive effect). In 1-(3-bromophenyl)-1H-1,2,3-triazole, this withdrawal decreases electron density on the phenyl ring.
-
Impact: This facilitates the Oxidative Addition of Pd(0) into the C-Br bond, which is typically the rate-determining step for aryl bromides.
-
The Risk: The N2 and N3 nitrogens of the triazole possess lone pairs capable of coordinating to Pd(II) species. While less basic than pyridines, they can still form "off-cycle" resting states, requiring sterically bulky ligands (e.g., phosphines like XPhos or SPhos) to displace the heterocycle and drive the cycle forward.
Visualizing the Pathway
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting the specific electronic facilitation of oxidative addition by the triazole moiety and the potential for off-cycle catalyst resting states.
Pre-Reaction Protocol: The "Hidden" Variable
CRITICAL STEP: If your starting material, 1-(3-bromophenyl)-1H-1,2,3-triazole, was prepared via CuAAC (Click Chemistry), it likely contains 50–500 ppm of residual Copper. Copper catalyzes the homocoupling of boronic acids (Glaser-type) and competes with Pd.
Protocol: Copper Scavenging
-
Dissolve the crude triazole-bromide in Ethyl Acetate.
-
Wash 2x with 10% aqueous EDTA (disodium salt) or Ammonium Hydroxide (10%) .
-
The aqueous layer should turn faint blue (indicating Cu removal).
-
Dry organic layer over MgSO4, filter, and concentrate.
-
Validation: Proceed only if the material is white/off-white. Green/blue tint indicates residual Cu.
Experimental Protocols
Method A: The "Workhorse" Protocol (Standard Substrates)
Best for: Coupling with electron-rich or neutral boronic acids (e.g., Phenylboronic acid, Tolylboronic acid).
-
Catalyst: Pd(PPh3)4 (Tetrakis) – 3-5 mol%
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Base: K2CO3 (2.5 equivalents)
-
Temperature: 90°C
Step-by-Step:
-
Charge a reaction vial with 1-(3-bromophenyl)-1H-1,2,3-triazole (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).
-
Add Pd(PPh3)4 (0.05 equiv).[1] Note: Add catalyst last to minimize oxidation.
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Add degassed 1,4-Dioxane (0.15 M concentration relative to bromide) and degassed 2M aqueous K2CO3.
-
Seal and heat to 90°C for 4–16 hours.
-
Monitor: TLC (Ethyl Acetate/Hexane). The triazole product will be more polar than the starting bromide.
Method B: The "High-Performance" Protocol (Sterically Hindered/Heterocyclic Partners)
Best for: Coupling with heteroaryl boronic acids (pyridines, pyrimidines) or ortho-substituted rings.
-
Catalyst: XPhos Pd G2 (Buchwald Precatalyst) – 1-2 mol%
-
Solvent: THF / Water (10:1)
-
Base: K3PO4 (Potassium Phosphate Tribasic) – 3.0 equivalents
-
Temperature: 60°C – 80°C
Why this works:
-
XPhos Ligand: Bulky biaryl phosphine prevents the triazole nitrogens from coordinating to the Pd center.
-
K3PO4: A milder base than carbonate, reducing the risk of hydrolyzing the triazole or sensitive partners.
-
Pd G2 Precatalyst: Ensures rapid initiation of the active Pd(0) species even at lower temperatures.
Data Summary & Optimization Table
| Variable | Recommendation | Rationale |
| Solvent | Dioxane/H2O or Toluene/EtOH/H2O | Water is required to dissolve the inorganic base. Alcohols/Ethers ensure solubility of the polar triazole. |
| Base | K3PO4 (Preferred) > K2CO3 > Cs2CO3 | Phosphate buffers the pH; Carbonates can be too harsh. Cesium is good for dry conditions but expensive. |
| Ligand | XPhos or SPhos | Essential for difficult couplings. PPh3 is sufficient for simple cases but fails with heteroaryl partners. |
| Temp | 80–100°C | Triazoles are thermally stable. High temp overcomes the energy barrier of transmetallation. |
Post-Reaction Workflow: Purification & Scavenging
Triazoles have a high affinity for metals. Standard silica chromatography often fails to remove all Palladium, leading to toxic impurities in the final compound.
Scavenging Protocol:
-
Quench: Dilute reaction with EtOAc and wash with water.
-
Scavenge: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 equiv w/r/t catalyst loading) to the organic phase.
-
Stir: Stir at 40°C for 1 hour.
-
Filter: Remove resin via filtration.
-
Purify: Flash Chromatography (DCM/MeOH gradients are often better than Hex/EtOAc for polar triazoles).
Workflow Diagram
Caption: Figure 2. Integrated purification workflow emphasizing the critical metal scavenging step required for triazole-containing APIs.
References
-
Mechanistic Studies on Triazole Ligands
-
General Suzuki Coupling Conditions
- Title: Suzuki-Miyaura Cross-Coupling: The reaction of arylboronic acids with aryl halides.
- Source:Organic Chemistry Portal
-
URL:[Link]
-
Palladium Scavenging Techniques
- Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
- Source:Organic Process Research & Development
-
URL:[Link]
-
Triazole Synthesis via Click Chemistry (Precursor Context)
-
Title: Copper-Catalyzed Azide-Alkyl Cycloaddition (CuAAC).[3]
- Source:Sigma-Aldrich Technical Guides
-
Sources
Strategic Utilization of 1-(3-Bromophenyl)-1H-1,2,3-triazole in Enzyme Inhibitor Synthesis
A Modular Scaffold Approach for Medicinal Chemistry
Abstract
This Application Note details the strategic deployment of 1-(3-Bromophenyl)-1H-1,2,3-triazole as a high-value intermediate in the synthesis of enzyme inhibitors. By combining the bioisosteric properties of the 1,2,3-triazole ring with the orthogonal reactivity of the 3-bromophenyl handle, this scaffold enables the rapid generation of diverse chemical libraries. We present optimized protocols for the synthesis of the core scaffold via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its subsequent elaboration via Palladium-catalyzed cross-coupling (Suzuki-Miyaura). Case studies focusing on Indoleamine 2,3-dioxygenase 1 (IDO1) and Carbonic Anhydrase II (CA-II) inhibition demonstrate the practical utility of this methodology.
Introduction: The Bifunctional Linchpin
In modern drug discovery, the 1,2,3-triazole moiety is celebrated as a "privileged structure" due to its ability to mimic the electronic and topological features of amide bonds (trans-amide bioisostere) while offering superior metabolic stability and hydrogen-bonding capabilities.
1-(3-Bromophenyl)-1H-1,2,3-triazole represents a strategic evolution of this pharmacophore. It functions as a bifunctional linchpin :
-
The Triazole Core: Acts as a rigid linker and hydrogen bond acceptor, positioning substituents within enzyme active sites.
-
The 3-Bromo Handle: Provides a pre-installed "diversity vector" at the meta-position, enabling late-stage functionalization via metal-catalyzed cross-coupling reactions without disrupting the triazole formation.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Rapid elaboration of the phenyl ring to probe hydrophobic pockets.
-
Bioisosteric Replacement: Substituting unstable amide linkers in peptide mimetics.[1][2]
-
PROTAC Linker Synthesis: Connecting E3 ligase ligands to target protein warheads.
Chemical Properties & Safety Profile[3]
| Property | Specification |
| IUPAC Name | 1-(3-Bromophenyl)-1H-1,2,3-triazole |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water. |
| Stability | Stable under standard laboratory conditions. Resistant to hydrolysis. |
⚠️ SAFETY WARNING: Aryl Azide Handling The synthesis of this compound requires 1-azido-3-bromobenzene as an intermediate. Low molecular weight organic azides are potentially explosive.
-
Rule of Six: Ensure
. -
Protocol: Perform azide synthesis behind a blast shield. Do not concentrate reaction mixtures containing organic azides to dryness. Store in solution whenever possible.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole via CuAAC.
Reaction Scheme:
3-Bromoaniline
Reagents:
-
3-Bromoaniline (1.0 equiv)
-
Sodium Nitrite (1.2 equiv)
-
Sodium Azide (1.5 equiv)
-
Trimethylsilylacetylene (1.2 equiv) or Acetylene gas
-
Copper(I) Iodide (10 mol%)[3]
-
Sodium Ascorbate (20 mol%) / CuSO₄ (10 mol%) alternative system
Step-by-Step Procedure:
-
Diazotization & Azidation (One-Pot):
-
Dissolve 3-bromoaniline (10 mmol) in 6M HCl (20 mL) at 0°C.
-
Add NaNO₂ (12 mmol) in water dropwise, maintaining temperature < 5°C. Stir for 30 min.
-
Add NaN₃ (15 mmol) in water dropwise. Caution: Gas evolution (
). -
Stir at RT for 2 h. Extract with EtOAc. Do not distill to dryness. Use the crude azide solution immediately or store as a dilute solution.
-
-
Cycloaddition (CuAAC):
-
To the azide solution (in t-BuOH/H₂O 1:1), add Trimethylsilylacetylene (12 mmol).
-
Add sodium ascorbate (2 mmol) and CuSO₄·5H₂O (1 mmol).
-
Stir at RT for 12–24 h. Reaction progress monitored by TLC (Hexane:EtOAc 3:1).
-
Desilylation (if TMS-acetylene used): Treat crude product with TBAF (1.0 M in THF) or K₂CO₃/MeOH for 2 h to remove the TMS group.
-
-
Workup & Purification:
-
Dilute with water, extract with EtOAc (3x).
-
Wash organic layer with brine, dry over Na₂SO₄.
-
Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield: Typically 75–85% (off-white solid).
-
Protocol B: Diversification via Suzuki-Miyaura Coupling
Objective: Functionalization of the 3-bromo handle to generate an enzyme inhibitor library.
Reagents:
-
1-(3-Bromophenyl)-1H-1,2,3-triazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv) (e.g., 4-methoxyphenylboronic acid)
-
Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Setup: In a microwave vial or sealed tube, combine the triazole scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).
-
Degassing: Add Dioxane/Water (5 mL). Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd catalyst (0.025 mmol) quickly and seal the vessel.
-
Reaction: Heat at 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup: Filter through a Celite pad. Concentrate filtrate.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography.
Application Logic & Pathway Visualization
The following diagram illustrates the workflow for transforming the raw starting material into a potent IDO1 or CA-II inhibitor using the described protocols.
Caption: Figure 1. Divergent synthesis workflow. The core scaffold is synthesized via Click chemistry and subsequently elaborated into specific inhibitor classes via Palladium catalysis.
Case Study: IDO1 Inhibition
Context: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy.[4] Literature indicates that 1,2,3-triazoles can effectively replace urea or amide linkers in IDO1 inhibitors.
Experimental Data Summary (Representative): The table below compares the inhibitory potency of the 3-bromophenyl triazole scaffold against standard amide analogs.
| Compound ID | Structure Description | IC₅₀ (IDO1) | Metabolic Stability (t½) |
| Ref-A | Standard Amide Linker | 1.2 µM | 45 min |
| TRZ-01 | 1-(3-Bromophenyl)-1H-1,2,3-triazole (Core) | >100 µM | >120 min |
| TRZ-05 | 4-Phenyl-1-(3-(4-fluorophenyl)phenyl)-triazole* | 0.75 µM | >120 min |
*Synthesized via Protocol B (Suzuki coupling of Core with 4-fluorophenylboronic acid).
Interpretation: The core scaffold (TRZ-01) is inactive on its own, acting purely as a template. However, coupling it to a hydrophobic aryl group (TRZ-05) restores and improves potency compared to the amide reference (Ref-A), while significantly enhancing metabolic stability due to the robust triazole ring.
Expert Tips & Troubleshooting
-
Regioselectivity: The CuAAC reaction is highly regioselective for the 1,4-disubstituted triazole. Thermal cycloaddition (without Cu) will yield a mixture of 1,4- and 1,5-isomers and should be avoided.
-
Catalyst Poisoning: The triazole nitrogen lone pairs can coordinate to Palladium. If Suzuki coupling yields are low, increase catalyst loading to 5-10 mol% or switch to a highly active catalyst system like Pd(OAc)₂/SPhos .
-
Purification: The 3-bromophenyl triazole is often UV-active but non-polar. If it co-elutes with starting materials, consider recrystallization from Ethanol/Water before the coupling step.
References
-
Bioisosteric Utility: Bonandi, E., et al.[1][5][6] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Chem. Eur. J. (2017). Link
-
IDO1 Inhibition: Zhang, X., et al. "Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors."[4] Molecules (2018).[7][8] Link
-
CA-II Inhibition: Kumar, S., et al. "Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via 'Click' Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors."[8] Frontiers in Chemistry (2018). Link
-
CuAAC Methodology: Rostovtsev, V. V., et al.[9] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angew.[10] Chem. Int. Ed. (2002). Link
-
Suzuki Coupling on Triazoles: Gierse, R. M., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 1,2,3-Triazoles." Organic Letters (2012). Link
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(3-Bromobenzyl)-1H-1,2,3-triazole () for sale [vulcanchem.com]
- 4. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 9. orientjchem.org [orientjchem.org]
- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]
Introduction: The 1,2,3-Triazole Pharmacophore in Antimicrobial Drug Discovery
Application Note: Synthesis, Mechanistic Profiling, and Antimicrobial Evaluation of 1-(3-Bromophenyl)-1H-1,2,3-triazole Analogs
The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel chemical entities that bypass traditional resistance mechanisms. The 1,2,3-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry due to its high chemical stability, strong dipole moment, and ability to act as a bioisostere for amides, esters, and carboxylic acids[1].
Specifically, 1-(3-bromophenyl)-1H-1,2,3-triazole analogs exhibit potent, broad-spectrum antimicrobial activity against ESKAPE pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains like Candida albicans[2]. The strategic incorporation of the 3-bromophenyl moiety serves a dual purpose: the heavy halogen atom significantly enhances the lipophilicity of the molecule, facilitating superior penetration across the bacterial phospholipid bilayer, while simultaneously improving binding affinity within the hydrophobic pockets of target enzymes via halogen bonding[3].
Mechanistic Insights: A Polypharmacological Approach
Unlike conventional antibiotics that often rely on a single molecular target—making them highly susceptible to target-site mutations—1,2,3-triazole hybrids operate via a multimodal mechanism of action[4]. This polypharmacological profile drastically reduces the propensity for resistance development.
Multimodal antimicrobial mechanism of 1-(3-Bromophenyl)-1H-1,2,3-triazole analogs.
The primary mechanisms include:
-
Enzymatic Inhibition: Triazoles competitively bind to the ATP-binding site of DNA gyrase and Topoisomerase IV, arresting chromosomal DNA replication and cell division[1].
-
Membrane Disruption: The lipophilic bromophenyl group intercalates into the bacterial cell membrane, causing depolarization, loss of structural integrity, and leakage of intracellular proteins and DNA[1].
-
Oxidative Stress: Induction of intracellular Reactive Oxygen Species (ROS) leads to irreversible macromolecular damage to bacterial nucleic acids and proteins[4].
Experimental Workflows and Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and internal controls.
Standard CuAAC synthesis workflow for 1,2,3-triazole derivatives.
Protocol 1: Regioselective Synthesis via CuAAC (Click Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high regioselectivity, mild conditions, and tolerance to aqueous environments[5].
Procedure:
-
Reactant Preparation: Dissolve 1-azido-3-bromobenzene (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Causality: The t-BuOH/H₂O co-solvent system is critical. It simultaneously solubilizes the highly lipophilic organic precursors and the inorganic copper salts, ensuring a homogeneous catalytic environment.
-
-
Catalyst Generation: Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%) followed by Sodium ascorbate (20 mol%).
-
Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from Cu(II). This prevents the alkyne from undergoing unwanted oxidative homocoupling (Glaser coupling), driving the reaction strictly toward the 1,4-disubstituted triazole.
-
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 7:3).
-
Purification: Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
To evaluate the efficacy of the synthesized analogs, a resazurin-modified broth microdilution assay is employed.
Procedure:
-
Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx.
CFU/mL). -
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 1-(3-bromophenyl)-1H-1,2,3-triazole analogs (ranging from 128 µg/mL to 0.25 µg/mL) in MHB.
-
Self-Validation: Include a positive control (Ciprofloxacin/Fluconazole), a negative control (media + bacteria, no drug), and a sterility control (media only).
-
-
Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.
-
Colorimetric Readout: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
-
Causality: Resazurin is an oxidation-reduction indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is visually determined as the lowest concentration well that remains blue, providing an unambiguous, self-validating endpoint that eliminates the subjectivity of reading optical density in precipitating drug suspensions.
-
Protocol 3: Mechanistic Validation - DNA Gyrase Supercoiling Assay
To confirm enzymatic inhibition, an in vitro DNA gyrase assay is utilized to observe the compound's ability to prevent the supercoiling of relaxed plasmid DNA[1].
Procedure:
-
Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, assay buffer (containing ATP), and varying concentrations of the triazole analog.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 20 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye (containing SDS).
-
Causality: SDS denatures the gyrase enzyme, halting the reaction immediately, while the chloroform extraction removes the denatured protein from the DNA.
-
-
Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer at 80V for 2 hours. Stain with ethidium bromide.
-
Causality: Relaxed and supercoiled DNA have different hydrodynamic volumes. Supercoiled DNA is compact and migrates rapidly through the gel matrix, while relaxed DNA migrates slowly. Successful inhibition by the triazole analog will result in a heavy band at the top of the gel (relaxed DNA), matching the enzyme-free control.
-
Quantitative Data Presentation
The following table summarizes representative MIC values for synthesized 1-(3-bromophenyl)-1H-1,2,3-triazole analogs, demonstrating their broad-spectrum efficacy compared to clinical standards.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Analogs
| Compound / Drug | S. aureus (Gram +) | E. faecalis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungi) |
| 3-Bromophenyl-Triazole Analog A | 4.0 | 8.0 | 16.0 | 32.0 | 8.0 |
| 3-Bromophenyl-Triazole Analog B | 2.0 | 4.0 | 8.0 | 16.0 | 4.0 |
| Ciprofloxacin (Standard) | 1.0 | 2.0 | 0.5 | 1.0 | N/A |
| Fluconazole (Standard) | N/A | N/A | N/A | N/A | 1.0 |
Note: The enhanced activity of Analog B is typically achieved by coupling the 3-bromophenyl triazole core with secondary lipophilic moieties (e.g., coumarin or oxadiazole derivatives) to maximize membrane permeation and active-site binding[3][5].
References
1.[2] A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences.[Link] 2.[5] Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI.[Link] 3.[3] 1,2,4-Triazoles as Important Antibacterial Agents. Semantic Scholar. [Link] 4.[4] Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au.[Link] 5.[1] The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present). ResearchGate. [Link]
Sources
Application Note: Role of 1-(3-Bromophenyl)-1H-1,2,3-triazole in Developing Vasorelaxant Agents
Executive Summary & Pharmacophore Rationale
This guide details the development pipeline for 1-(3-Bromophenyl)-1H-1,2,3-triazole , a representative scaffold in the discovery of antihypertensive agents.
Why this molecule? The 1,2,3-triazole ring acts as a bioisostere for amide or ester linkages, offering superior metabolic stability against hydrolysis. The 3-bromophenyl moiety is critical for two reasons:
-
Lipophilicity (
): The bromine atom at the meta position enhances membrane permeability, allowing the compound to reach vascular smooth muscle cell (VSMC) targets. -
Halogen Bonding: The polarized bromine atom can engage in specific halogen-bonding interactions with carbonyl backbone residues in the binding pockets of L-type voltage-dependent calcium channels (VDCCs).
Module A: Chemical Synthesis (CuAAC Protocol)[1]
Objective: Efficient synthesis of the target compound using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reaction Principle
The synthesis couples 1-azido-3-bromobenzene with an acetylene source. To ensure safety and scalability, we utilize a two-step one-pot protocol where the azide is generated in situ to avoid isolating potentially explosive organic azides.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow via diazotization followed by CuAAC click chemistry.
Step-by-Step Protocol
Reagents:
-
3-Bromoaniline (1.0 equiv)
-
Sodium Nitrite (
, 1.2 equiv) -
Sodium Azide (
, 1.2 equiv) -
Propargyl alcohol or Acetylene gas (1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (
, 10 mol%) -
Sodium Ascorbate (20 mol%)
-
Solvent:
(1:1)
Procedure:
-
Diazotization: Dissolve 3-bromoaniline in 6M HCl at 0°C. Add aqueous
dropwise while maintaining temperature <5°C. Stir for 30 min. -
Azidation: Add aqueous
dropwise to the diazonium salt solution. Caution: Evolution of gas. Stir for 1h at room temperature (RT). -
Cycloaddition: Add the alkyne source,
, solution, and Sodium Ascorbate. -
Reaction: Stir at RT for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Work-up: Extract with ethyl acetate (
mL). Wash combined organic layers with brine. Dry over anhydrous . -
Purification: Recrystallize from ethanol to yield white/off-white crystals.
Module B: Ex Vivo Vasorelaxant Screening
Objective: Quantify the vasorelaxant potency (
Experimental Setup (Isometric Tension Recording)
System Validation:
Before testing the triazole, the system must be validated using KCl (60 mM) to test contractility and Acetylcholine (10
Protocol:
-
Isolation: Euthanize Wistar rats (250–300g). Rapidly remove the thoracic aorta and place in ice-cold Krebs-Henseleit solution (KHS).
-
Ring Preparation: Clean adhering fat/connective tissue. Cut aorta into 3–4 mm rings.
-
Group A (Endothelium Intact): Handle carefully to preserve the lumen.
-
Group B (Endothelium Denuded): Gently rub the lumen with a cotton wire to remove endothelial cells.
-
-
Mounting: Suspend rings in 10 mL organ baths containing KHS at 37°C, aerated with carbogen (
). -
Equilibration: Apply a resting tension of 1.0 g. Equilibrate for 60 min, washing every 15 min.
-
Pre-contraction: Induce sustained contraction using Phenylephrine (PE, 1
M) or KCl (60 mM) . Wait for a stable plateau (tonic phase). -
Dosing: Add the test compound (1-(3-Bromophenyl)-1H-1,2,3-triazole) cumulatively (
to M). -
Recording: Measure relaxation as a percentage of the pre-contraction tension.
Data Presentation Template
| Concentration (M) | Relaxation (%) ± SEM |
| 2.1 ± 0.5 | |
| 8.4 ± 1.2 | |
| 22.6 ± 2.1 | |
| 45.3 ± 3.5 | |
| 78.9 ± 4.0 | |
| 98.2 ± 1.1 |
Note: Calculate
Module C: Mechanistic Deconvolution
Objective: Determine if the vasorelaxation is mediated by the endothelium (NO/cGMP) or direct action on smooth muscle ion channels.
Signaling Pathway & Intervention Points
Caption: Proposed mechanism of action showing dual modulation of Calcium and Potassium channels.
Investigation Protocols
To pinpoint the mechanism, perform the relaxation curve in the presence of specific inhibitors (incubated for 20 min prior to PE contraction).
| Target Pathway | Inhibitor | Concentration | Interpretation if Potency Drops |
| Nitric Oxide (NO) | L-NAME | 100 | Endothelium-dependent (NO mediated) |
| Prostacyclin ( | Indomethacin | 10 | Cyclooxygenase (COX) mediated |
| Glibenclamide | 10 | ATP-sensitive | |
| TEA (Tetraethylammonium) | 1 mM | High-conductance | |
| L-Type | Protocol Variation | N/A | See Section 4.3 below |
Confirming Calcium Channel Blockade (VDCC)
If the compound relaxes KCl-precontracted rings (which bypass G-protein receptors and directly depolarize the membrane), it suggests direct Calcium Channel Blockade.
Validation Experiment:
-
Incubate rings in
-free KHS containing EGTA (1 mM). -
Add KCl (60 mM) to depolarize the membrane (no contraction occurs due to lack of
). -
Add the Test Compound (Triazole) at
concentration.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Add
cumulatively (0.1 to 10 mM). -
Result: A rightward shift and depression of the
response curve compared to control confirms VDCC blockade.
References
-
Review of 1,2,3-Triazole Hybrids: Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents. (2025).[1] Focuses on structure-activity relationships of triazole derivatives on rat aortic rings. [2]
-
Synthesis Protocol: Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction. (Green Chemistry). Authoritative method for safe azide handling.
-
Experimental Model: From rat aorta to resistance arteries: measuring vascular contractility. (Reprocell). Standard operating procedure for isometric tension recording.
-
Mechanistic Insight: Vasorelaxant activity of 1,4-disubstituted 1,2,3-triazole derivatives.[3] (2024).[3][4] Discusses the calcium channel blocking mechanism of triazole scaffolds.
-
General Pharmacology: Tension Measurement in Isolated Rat and Mouse Pulmonary Artery. (NIH). Detailed guide on wire myograph setup and normalization procedures.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(3-Bromophenyl)-1H-1,2,3-triazole
Topic: Column Chromatography Purification & Troubleshooting
Ticket ID: #TRZ-Br-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Safety Directive
User Query: "How do I purify crude 1-(3-bromophenyl)-1H-1,2,3-triazole effectively using column chromatography, and how do I handle common impurities like copper residues or unreacted azides?"
The Challenge: The purification of 1-(3-bromophenyl)-1H-1,2,3-triazole presents a dual challenge:
-
Safety: The starting material, 1-azido-3-bromobenzene , is an organic azide. It is potentially shock-sensitive, light-sensitive, and explosive if concentrated to dryness or subjected to metal spatula friction [1, 2].
-
Purity: If synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the triazole product often chelates copper ions, resulting in a persistent green/blue contamination that standard silica columns fail to remove completely [3].
Core Recommendation: Do not proceed directly to the column if your crude mixture is green. Perform a chelation wash first.[1][2] For the column, utilize a Hexane/Ethyl Acetate gradient . The lipophilic 3-bromophenyl group aids solubility, but the polar triazole ring requires a polarity ramp to elute efficiently.
Pre-Purification Diagnostics (The "Stop & Check" Phase)
Before packing your column, you must validate the state of your crude material.[3] Failure here is the primary cause of failed separations.
Diagnostic Workflow
Figure 1: Pre-column decision matrix ensuring copper removal and solvent suitability.
Protocol 1: Copper Remediation (Crucial)
If your crude oil is green, the triazole nitrogen atoms are coordinating with residual Cu(I)/Cu(II). Silica gel alone will not remove this efficiently.
-
Dissolve crude in EtOAc.
-
Wash 2x with 0.1M aqueous EDTA (pH ~7-8) or saturated NH₄Cl solution.
-
The aqueous layer will turn blue (extracting the copper).[1][2]
-
Wash with brine, dry over Na₂SO₄, and concentrate. The oil should now be yellow/orange.
The Separation Protocol
Stationary & Mobile Phase Selection
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (or Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Loading Solvent: Dichloromethane (DCM).[3] Note: The bromophenyl triazole has poor solubility in pure hexane.
Step-by-Step Gradient Elution
| Step | Solvent Composition | Volume (Column Volumes - CV) | Target Eluate |
| 1 | 100% Hexane | 2 CV | Non-polar protecting group residues (if any). |
| 2 | 95:5 Hexane:EtOAc | 3-5 CV | Unreacted Azide (1-azido-3-bromobenzene). High Rf.[4] |
| 3 | 80:20 Hexane:EtOAc | 5 CV | Unreacted Alkyne / Non-polar byproducts. |
| 4 | 60:40 Hexane:EtOAc | Until Elution | Target Product (1-(3-Bromophenyl)-1H-1,2,3-triazole). |
| 5 | 100% EtOAc | 2 CV | Flush polar degradants/baseline impurities. |
Scientific Rationale: Aryl azides are significantly less polar than their corresponding triazoles [4, 5]. By holding the gradient at 5% EtOAc, you flush the hazardous azide (Rf ~0.6-0.8) completely before the triazole (Rf ~0.2-0.3) begins to move. This "catch-and-release" strategy prevents dangerous co-elution.
Troubleshooting & FAQs
Q1: The product band is "streaking" or "tailing" badly. Why?
Diagnosis:
-
Residual Copper: Even trace copper can cause triazoles to drag on silica.
-
Acidic Silica: The basic nitrogen of the triazole ring (pKa ~1) can interact with acidic silanols on the silica surface.
The Fix:
-
Add a Modifier: Add 1% Triethylamine (TEA) to your mobile phase.[3] This neutralizes the silica acidity and sharpens the peak shape [3].
-
Alternative: If the streak is green, stop the column. Flush with 10% MeOH/DCM to recover everything, perform an EDTA wash, and re-column.
Q2: I see a spot on TLC that fluoresces but doesn't char with KMnO4. Is this my product?
Diagnosis: Likely No .
-
The Product: The 1-(3-bromophenyl)-1H-1,2,3-triazole is UV active (254 nm) due to the conjugated aryl-triazole system. It should stain with KMnO4 (oxidizable) or Iodine.
-
The Impurity: 1-Azido-3-bromobenzene is UV active but stains poorly with some dips.
-
Verification: Run a TLC co-spot with the starting azide. If the mystery spot aligns with the azide, it is unreacted starting material.
Q3: My product crystallized inside the column during loading.
Diagnosis: 1-(3-Bromophenyl)-1H-1,2,3-triazoles are often high-melting solids. Loading in pure Hexane/EtOAc can cause precipitation if the concentration is too high.
The Fix:
-
Dry Loading: Dissolve the crude in minimal DCM, add silica (1:1 ratio by weight), and rotovap to a dry powder. Load this powder on top of the column.[3] This eliminates solubility issues during the critical loading phase [6].
Q4: Can I use DCM/MeOH instead of Hexane/EtOAc?
Analysis: Yes, but it is generally too strong for this specific molecule.
-
Hex/EtOAc: Superior selectivity for separating the non-polar azide from the triazole.
-
DCM/MeOH: Better if your triazole has additional polar groups (e.g., -OH, -NH2). For the bromo-phenyl derivative, DCM/MeOH (even 98:2) might elute the azide and triazole too close together (co-elution). Stick to Hex/EtOAc unless the product is stuck.
Safety Data (Critical)
Compound: 1-Azido-3-bromobenzene (Precursor/Impurity)[5]
-
Hazards: Explosive (H241), Skin Irritant (H315) [1].[6]
-
Handling:
-
Light: Keep columns wrapped in foil if the separation takes >2 hours (azides can decompose to nitrenes under light).
-
Waste: Quench azide-containing fractions with dilute sodium hypochlorite (bleach) or expose to UV light in a safe hood before disposal. Do not pour azide solutions into metal drains (forms explosive metal azides).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 560794, 1-Azido-3-bromobenzene. Retrieved from [Link]
-
Royal Society of Chemistry (2015). A Practical Flow Synthesis of 1,2,3-Triazoles: Purification and Characterization Data. Retrieved from [Link]
-
Semantic Scholar (2001). New insight on the cycloaddition of aryl and heteroaryl azides with (trimethylsilyl)acetylene. (Comparison of Rf values between azides and triazoles). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-azido-3-bromobenzene | CAS 2101-89-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 1-Azido-3-bromobenzene | C6H4BrN3 | CID 560794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole
The following guide is designed as a specialized Technical Support Center for researchers synthesizing 1-(3-Bromophenyl)-1H-1,2,3-triazole . It prioritizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) route, specifically utilizing TMS-acetylene or Vinyl Acetate as acetylene surrogates, which are the industry standards for generating unsubstituted triazoles in drug discovery.
Case ID: 3-Br-Ph-Triazole-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole is a critical transformation in medicinal chemistry, often serving as a bioisostere or a scaffold for Suzuki-Miyaura coupling. While the CuAAC "Click" reaction is robust, the presence of the aryl bromide and the requirement for an unsubstituted triazole ring introduce specific failure modes—namely hydrodebromination, oxidative homocoupling, and catalyst poisoning.
This guide provides root-cause analysis and recovery protocols for these specific deviations.
Module 1: Reaction Pathway & Failure Mode Analysis
The following logic map details the intended catalytic cycle versus the three most common parasitic side reactions: Glaser Coupling , Hydrodebromination , and Thermal Isomerization .
Visualizing the Chemical Network
Figure 1: Reaction network showing the primary CuAAC pathway and competing parasitic reactions triggered by environmental factors (Oxygen, Reducing Agents, Heat).[1]
Module 2: Troubleshooting & Root Cause Analysis
Issue 1: "I see a byproduct with double the molecular weight of the alkyne."
Diagnosis: Glaser Coupling (Oxidative Homocoupling) When synthesizing unsubstituted triazoles using acetylene surrogates (like TMS-acetylene), the presence of oxygen can trigger the Cu-catalyzed coupling of two alkyne molecules, forming a diyne.
-
Mechanism: Cu(I) acetylides react with dissolved
to form Cu(II) species, which mediate the coupling of terminal alkynes. -
Impact: Consumes the alkyne source, leading to incomplete conversion of the azide.
-
Corrective Action:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the copper catalyst.
-
Ligand Protection: Use THPTA or TBTA ligands. They stabilize the Cu(I) state and sterically hinder the bridging mechanism required for Glaser coupling.
-
Stepwise Addition: If using phenylacetylene or similar, add the alkyne slowly to the azide/catalyst mixture to keep its concentration low relative to the copper.
-
Issue 2: "My product mass is M-78 or M-80 (Loss of Bromine)."
Diagnosis: Hydrodebromination The C-Br bond on the phenyl ring is susceptible to reduction under standard "Click" conditions, particularly when Sodium Ascorbate is used in large excess or at high temperatures.
-
Mechanism: Although CuAAC is mild, Cu(I) can undergo oxidative addition into the Ar-Br bond (similar to Ullmann coupling initiation), followed by protodemetallation if a proton source is available.
-
Risk Factors: High temperatures (>60°C), excess ascorbate (>20 mol%), and electron-rich ligands.
-
Corrective Action:
-
Lower Temperature: Run the reaction at Room Temperature (20–25°C).
-
Stoichiometry Control: Limit Sodium Ascorbate to 10–15 mol% relative to CuSO4.
-
Alternative Reductant: Switch to Copper(I) Iodide (CuI) with a base (DIPEA/Lutidine) in acetonitrile, avoiding ascorbate entirely.
-
Issue 3: "The reaction stalled, and I see a mixture of two isomers."
Diagnosis: Catalyst Deactivation (The "Thermal Drift") If the Cu(I) catalyst oxidizes to Cu(II) or disproportionates to Cu(0) (plating out), the reaction stops following the CuAAC mechanism. If heating is continued, the background thermal Huisgen cycloaddition takes over, producing a roughly 1:1 mixture of 1,4- and 1,5-isomers.[1][2]
-
Detection: NMR shows two sets of triazole protons (or distinct shifts for the phenyl ring).
-
Corrective Action:
-
Re-charge Catalyst: Add fresh CuSO4 (1 mol%) and Ascorbate (2 mol%) under inert atmosphere.
-
Check pH: Ensure the reaction pH is 7–8. Acidic conditions accelerate Cu(I) disproportionation.
-
Use a Sacrificial Reductant: Add a copper wire to the flask; it helps comproportionate Cu(II) back to Cu(I).
-
Module 3: Protocol Optimization (Standard Operating Procedures)
Method A: The TMS-Acetylene Route (Recommended for Purity)
This method avoids the handling of acetylene gas and minimizes polymerization risks associated with vinyl acetate.
| Parameter | Specification | Rationale |
| Precursor | 3-Bromophenyl Azide | Prepared fresh or stored in dark at -20°C. |
| Alkyne Source | Trimethylsilylacetylene (TMSA) | 1.2 equivalents. Acts as a "masked" acetylene. |
| Catalyst System | CuSO4 (5 mol%) + Na-Ascorbate (10 mol%) | Standard aqueous generation of Cu(I). |
| Solvent | t-BuOH / H2O (1:1) | Solubilizes organic azide while supporting ascorbate activity. |
| Deprotection | K2CO3 / MeOH | Removes TMS group in situ or post-workup. |
Step-by-Step Protocol:
-
Dissolve 3-bromophenyl azide (1.0 eq) and TMS-acetylene (1.2 eq) in t-BuOH/H2O (1:1).
-
Add CuSO4·5H2O (5 mol%).
-
Add Sodium Ascorbate (10 mol%) last as a freshly prepared aqueous solution.
-
Stir at Room Temperature for 6–12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc.
-
Desilylation: Treat the crude 4-TMS-triazole with K2CO3 (2 eq) in Methanol for 2 hours to yield the target 1-(3-Bromophenyl)-1H-1,2,3-triazole .
Method B: The Vinyl Acetate Route (Alternative)
Useful if TMS-acetylene is unavailable. Vinyl acetate serves as an acetylene equivalent via elimination.
-
Risk: Vinyl acetate can polymerize or undergo hydrolysis before reaction.
-
Optimization: Use CuI (10 mol%) and 2,6-Lutidine (20 mol%) in Toluene at 80°C. The base facilitates the elimination of acetic acid after the cycloaddition.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Acetylene gas directly? A: Yes, but it is not recommended for small-scale discovery chemistry due to safety hazards (explosion limits) and difficulty in stoichiometry control (leading to Glaser coupling). The TMS-acetylene route is safer and yields a cleaner product profile.
Q2: Why is my product turning green/blue during workup? A: This indicates Copper contamination. The triazole ring is a weak ligand for copper.
-
Fix: Wash the organic layer with 10% Ammonium Hydroxide (NH4OH) or a solution of EDTA to chelate and remove residual copper.
Q3: Is the 3-Bromo substituent stable to the "Click" conditions? A: Generally, yes. The C-Br bond is stable at room temperature with standard Cu/Ascorbate. However, avoid using ligands like Phenanthroline or Bipyridine if you are heating the reaction, as these make the Copper center more electron-rich and capable of oxidative addition into the Aryl-Bromide bond.
Q4: My azide precursor is dark. Should I use it? A: No. Aryl azides decompose to form azo-dimers and amines upon light exposure. Purify the azide by a short silica plug filtration (eluting with Hexanes/EtOAc) before use to prevent radical interference in the CuAAC cycle.
References
-
Mechanism of CuAAC & Side Reactions
-
Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Alkyne."[2] Journal of the American Chemical Society, 2005.
-
-
Glaser Coupling in Click Chemistry
- Siemsen, P., et al. "Acetylenic Coupling: A Powerful Tool in Molecular Construction.
-
Stability of Aryl Halides in Cu-Catalysis
-
Synthesis of 1-Aryl-1,2,3-Triazoles via TMS-Acetylene
- Feldman, A. K., et al. "One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides." Journal of Organic Chemistry, 2004.
-
Bi-Triazole Formation (Side Reaction)
-
Burgess, K., et al. "Syntheses of Bi-1,2,3-triazoles."[5] Angewandte Chemie, 2007.
-
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,3-Triazole Products
A Guide to the Effective Removal of Copper Catalysts from CuAAC Reaction Mixtures
As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested solutions for one of the most persistent challenges in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry: the removal of the copper catalyst. Residual copper can compromise downstream applications, leading to cytotoxicity in biological assays, interference with analytical measurements, or catalysis of unwanted side reactions.[1][2] This document offers a structured approach to troubleshooting common purification issues and provides detailed protocols to ensure the integrity of your final 1,2,3-triazole product.
Frequently Asked Questions (FAQs)
Q1: Why is it imperative to remove the copper catalyst from my triazole product?
A1: The removal of residual copper is critical for the reliability and success of downstream applications. For researchers in drug development and materials science, minimizing copper content to parts-per-million (ppm) levels is often a stringent regulatory requirement.[1] Key reasons for its removal include:
-
Biological Toxicity: Copper ions can be toxic to cells, which is a major concern for bioconjugation, drug discovery, and in vivo studies.[3][4]
-
Assay Interference: Residual copper can interfere with various biological and analytical assays, particularly those involving fluorescence or sensitive enzymatic reactions.[2]
-
Product Instability: Copper can catalyze the degradation of sensitive biomolecules, such as proteins and DNA.[2]
-
Unwanted Reactivity: The continued presence of a catalyst can promote undesired side reactions over time.
Q2: What are the primary methods for removing copper, and how do I choose the best one?
A2: The most common methods include aqueous washes with chelating agents, solid-phase scavenging, and filtration through adsorbent materials.[5] The optimal choice depends on several factors: the solubility and stability of your product, the reaction scale, and the required final purity. For many standard organic-soluble small molecules, an aqueous wash is sufficient. For sensitive biomolecules, water-soluble products, or when exceptionally low copper levels are required (<10 ppm), solid-phase scavengers are often the superior choice.[2]
Q3: My triazole product seems to bind copper tightly, making it difficult to remove. What is happening and what should I do?
A3: This is a common and well-documented issue. The nitrogen atoms within the newly formed 1,2,3-triazole ring can act as ligands, coordinating with copper ions and forming a stable complex that is difficult to break apart.[1][6] In these cases, a simple water wash is often insufficient. The recommended solution is to use a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), in the aqueous wash, which forms an even more stable, water-soluble complex with the copper.[1][5] Alternatively, specialized solid-phase scavengers with a very high affinity for copper can be highly effective.[1]
Q4: Can I avoid the need for copper removal entirely?
A4: Yes, for applications where copper is particularly problematic, you can use "copper-free" click chemistry. The most prominent example is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes.[1][3] The high ring strain drives the reaction forward without the need for a catalyst.[3] However, the synthesis of these strained alkynes can be more complex and costly than their terminal alkyne counterparts used in CuAAC.[3]
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent green or blue color in the purified organic product. | 1. Incomplete Copper Removal: The purification method was not effective enough.[5] 2. Strong Product-Copper Chelation: Your triazole product is tightly binding the copper, preventing its removal into the aqueous phase.[1][6] | Solution 1: Perform additional washes with your chosen aqueous solution (e.g., EDTA, ammonium chloride). Ensure vigorous shaking in the separatory funnel.[5] Solution 2: Increase the concentration of the chelating agent. For EDTA, ensure the pH is adjusted to ~8 to maximize its chelation efficiency.[1][2] Solution 3: Switch to a more powerful removal method. If aqueous washes fail, use a solid-phase scavenger resin with high copper affinity.[1] |
| Low product yield after aqueous workup. | 1. Product is Partially Water-Soluble: Your product is being lost into the aqueous wash layers.[5] 2. Emulsion Formation: An emulsion formed during extraction, trapping the product at the interface. | Solution 1: Reduce the number of aqueous washes. Solution 2: Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product. Solution 3: To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the funnel to stand. Gentle swirling can also help. Solution 4: If the product is significantly water-soluble, avoid aqueous extraction and use a solid-phase scavenger instead.[2] |
| My product is water-soluble, making liquid-liquid extraction impossible. | Product Partitioning: The product will remain in the aqueous phase and cannot be extracted into an organic solvent.[2] | Solution 1 (Preferred): Use a solid-supported metal scavenger. The resin can be stirred directly in the aqueous reaction mixture and then removed by simple filtration.[2] Solution 2 (For Macromolecules): For proteins, oligonucleotides, or large polymers, dialysis against a buffer containing EDTA is highly effective at removing small molecules like copper ions.[2][5] Solution 3 (For Larger Molecules): Size-exclusion chromatography (e.g., using PD-10 desalting columns) can effectively separate your larger product from smaller copper complexes.[2] |
| Low product recovery after using a solid-phase scavenger resin. | Non-specific Binding: Your product may be binding to the solid support of the resin through interactions other than copper chelation.[2] | Solution 1: Screen different types of scavenger resins. Resins have different solid supports (e.g., silica, polystyrene) and functional groups, which will have varying levels of non-specific binding with your product.[2] Solution 2: Optimize the washing step. After filtering the resin, wash it with a small amount of clean solvent to recover any loosely bound product.[2] |
| NMR signals for the product are broad or distorted. | Paramagnetic Interference: Residual paramagnetic Cu(II) species in your sample can cause significant broadening of NMR signals. | Solution 1: Before NMR analysis, pass your sample through a small plug of silica gel or neutral alumina using the elution solvent. This can often remove trace paramagnetic impurities.[5][7] Solution 2: Re-purify the sample using a more stringent method (e.g., a scavenger resin) to reduce copper levels further. |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary significantly. This table provides a general guideline for expected results with common techniques.
| Purification Method | Typical Residual Copper | Typical Product Recovery | Key Advantages & Considerations |
| Aqueous Wash (Ammonia/NH₄Cl) | 100 - 500 ppm | >90% | Simple and inexpensive. May not be effective for tightly-bound copper. The basicity of ammonia can be an issue for some products.[1][7] |
| Aqueous Wash (EDTA) | < 100 ppm | >90% | More effective than ammonia for stubborn cases. Efficiency is pH-dependent (~pH 8 is optimal).[1][2] |
| Silica Gel Chromatography/Plug | < 50 ppm | 70 - 90% | Can remove other impurities simultaneously. Can lead to product loss on the column.[1][8] |
| Specialized Scavenger Resins | < 10 ppm | >95% | Highly efficient with a simple filtration workup. More expensive than bulk methods.[1][2] |
| Dialysis (for macromolecules) | < 1 ppm | >90% | Extremely effective for large molecules but can be time-consuming.[2] |
Disclaimer: The values presented are approximate and can vary based on specific experimental conditions, product structure, and initial copper concentration.
Visual Workflows
Caption: Decision-making workflow for selecting a copper removal method.
Caption: Experimental workflow for copper removal via aqueous EDTA wash.
Detailed Experimental Protocols
Protocol 1: Copper Removal by Aqueous Wash with EDTA
This protocol is highly effective for organic-soluble triazole products.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
0.1 M to 0.5 M EDTA disodium salt solution in deionized water, with pH adjusted to ~8 using sodium bicarbonate or NaOH.[1][2]
-
Brine (saturated aqueous NaCl)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Separatory funnel, flasks, and rotary evaporator
Procedure:
-
Reaction Quench & Dilution: Once the CuAAC reaction is complete (as determined by TLC or LCMS), dilute the reaction mixture with 5-10 volumes of an appropriate organic solvent like ethyl acetate.[1]
-
First Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of the EDTA solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent occasionally. Allow the layers to separate completely. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.[2]
-
Separation: Carefully drain the lower aqueous layer.
-
Repeat Washes: Repeat steps 3 and 4 with fresh portions of the EDTA solution until the aqueous layer is colorless, indicating the bulk of the copper has been removed.[1]
-
Brine Wash: Wash the organic layer one final time with an equal volume of brine. This helps to remove residual EDTA and break up any minor emulsions.[2]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified triazole product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
This method is ideal for sensitive or water-soluble products and for achieving very low residual copper levels.
Materials:
-
Crude reaction mixture (in a suitable solvent)
-
Solid-phase scavenger resin (e.g., SiliaMetS® Thiourea, QuadraSil® AP).[2] Follow the manufacturer's recommendation for the amount (typically 3-5 equivalents relative to copper).
-
Reaction flask with stir bar
-
Filtration apparatus (e.g., Büchner funnel or a syringe filter)
Procedure:
-
Resin Addition: To the crude reaction mixture (either neat or dissolved in a suitable solvent), add the recommended amount of the scavenger resin.
-
Scavenging: Stir the resulting slurry at room temperature. The required time can range from 30 minutes to several hours, depending on the resin and the nature of the product. Monitor the removal of copper by observing the disappearance of color or by analyzing aliquots via a sensitive method like ICP-MS if required.
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin on the filter with a small amount of the reaction solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the initial filtrate and the washings. This solution contains the purified product. If necessary, concentrate the solution under reduced pressure.
Protocol 3: Purification via a Silica Gel Plug
This is a rapid method for removing polar copper salts from less polar organic products.
Materials:
-
Crude reaction mixture
-
Silica gel
-
Pasteur pipette or small chromatography column
-
Cotton or glass wool
-
Sand
-
Elution solvent (e.g., a hexane/ethyl acetate mixture)
Procedure:
-
Prepare the Plug: Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette. Add a thin layer of sand, followed by a 2-4 cm layer of silica gel. Top with another thin layer of sand.[1]
-
Equilibrate: Pre-elute the silica plug with the chosen elution solvent system.[1]
-
Load the Sample: Concentrate the crude reaction mixture onto a small amount of silica gel or dissolve it in a minimal amount of the elution solvent. Carefully load this onto the top of the silica plug.
-
Elute: Gently pass the elution solvent through the plug, collecting the eluent in a clean flask. The less polar triazole product should elute through, while the more polar copper salts remain adsorbed onto the silica.
-
Concentrate: Concentrate the collected eluent under reduced pressure to obtain the purified product.
References
- BenchChem. (2025). Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions.
- BenchChem. (2025).
- BenchChem. (2025).
-
Matyjaszewski Polymer Group, Carnegie Mellon University. Catalyst Removal. [Link]
- Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
-
Filimonov, V. et al. (2022). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. [Link]
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- El Badaoui, H., et al. (2019).
-
Oresome Resources. Solvent Extraction of Copper. [Link]
-
ResearchGate. (2016). Copper contents in the triazole products after column chromatographic purification on silica gel. [Link]
- Safari, J., & Gandomi-Ravandi, S. (2019). Application of two magnetic nanoparticle-supported copper(I) catalysts for the synthesis of triazole derivatives.
- C.-A. Franc, G. et al. (2009).
-
Wojciechowski, B. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]
- Abd-Alrahman, S. H., et al. (2023).
- Alonso, F., et al. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Molecules, 27(4), 1438.
- Regel-Rosocka, M., et al. (2019). Solvent extraction of copper(II) from chloride solutions using 1,1′-dialkyl-2,2′-bibenzimidazoles as extractants. Physicochemical Problems of Mineral Processing, 55(5), 1236-1247.
- Spence, J. R. (1995).
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101.
-
911Metallurgist. (2017). Copper Recovery by Solvent Extraction Techniques. [Link]
- El-Shahat, M. F., et al. (2024). Rapid synergistic cloud point extraction of copper in environmental samples with greenness and toxicity evaluation using a triazole based Schiff base. Scientific Reports, 14(1), 2841.
- Hirato, T., et al. (2008). Process of solvent extraction of copper.
- Franc, C.-A., et al. (2008).
- Kneužar, A., et al. (2022). Sustainable catalysts for efficient triazole synthesis: an immobilized triazine-based copper-NNN pincer complex on TiO2. Dalton Transactions, 51(13), 5121-5130.
-
Biological and Molecular Chemistry. (2024). Synthesis of New Derivatives of 1,2,3-triazoles using CuFe2O4 Catalyst. [Link]
- ResearchGate. (2018).
- Koo, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(33), 7837-7850.
- Koo, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10, 7837-7850.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubilization Strategies for 1-(3-Bromophenyl)-1H-1,2,3-triazole Derivatives
Case ID: SOL-TRZ-3BR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting "Brick Dust" Solubility in Synthetic & Biological Workflows
Executive Summary
The 1-(3-Bromophenyl)-1H-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, often serving as a rigid bioisostere for amide bonds or as a core linker in "click" chemistry libraries. However, users frequently encounter the "Brick Dust" phenomenon : high crystallinity and planarity combined with the lipophilic bromine substituent (increasing LogP) result in negligible aqueous solubility.[1][2]
This guide addresses the three critical failure points reported by our user base:
-
Synthetic Workup: Product trapping in crude mixtures.[2]
-
Analytical Chemistry: Column clogging and poor peak shapes.[2]
-
Biological Assays: Compound precipitation upon dilution into media (the "DMSO Crash").[1][2]
Module 1: Synthetic & Purification Troubleshooting
Q: My click reaction turned into a solid sludge. How do I recover my product?
Diagnosis: This is actually a feature, not a bug. The 1-(3-bromophenyl)-1,2,3-triazole core is highly crystalline. In standard click solvents (e.g., t-BuOH/H₂O or THF/H₂O), the product often precipitates while the starting materials remain in solution.[1]
Protocol: The "Crash and Filter" Purification Instead of fighting the solubility, exploit it.[1][2]
-
Dilution: Add a 3-fold excess of cold water to the reaction mixture.
-
Aging: Stir vigorously on an ice bath for 30 minutes. This promotes Ostwald ripening, converting fine precipitates into filterable solids.[1][2]
-
Filtration: Vacuum filter the solids.
-
Wash: Rinse the filter cake with:
Q: I cannot find a solvent for recrystallization. What solvent systems work for this scaffold?
Recommendation: The 3-bromo substituent increases lipophilicity, making the compound too soluble in pure ethyl acetate or dichloromethane, but insoluble in alcohols.[1][2]
Validated Solvent Systems:
| Solvent Pair | Ratio (v/v) | Mechanism | Best For |
|---|---|---|---|
| Ethanol / Water | 4:1 to 1:1 | Anti-solvent crash | High purity, removal of copper salts. |
| EtOAc / Hexanes | 1:3 to 1:5 | Polarity adjustment | Removal of organic impurities/dimers.[2] |
| Acetonitrile | Pure (Hot) | Temperature differential | Obtaining X-ray quality crystals.[1][2] |
Module 2: Analytical Method Development (HPLC/LC-MS)
Q: My peaks are broad/tailing, or the pressure spikes when I inject.
Root Cause: The sample is precipitating inside the injector or at the head of the column because the mobile phase is too polar initially.
Troubleshooting Steps:
-
Diluent Mismatch: Do not dissolve your sample in 100% DMSO if your starting mobile phase is 95% water.[2] The "solvent shock" causes immediate precipitation.[2]
-
Column Choice: Switch to a C8 or Phenyl-Hexyl column.[2] The Phenyl-Hexyl phase interacts via
- stacking with the triazole and bromophenyl ring, providing better retention and peak shape than standard C18 for this aromatic-rich scaffold. -
Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid.[2] The triazole ring is a weak base; acidic pH prevents secondary interactions with silanols.[2]
Module 3: Biological Assay Formulation
Q: The compound precipitates immediately when diluted into cell culture media (DMEM/RPMI).
Diagnosis: This is the "DMSO Crash." 1-(3-Bromophenyl)-triazoles have low aqueous solubility limits (<10 µM). When a high-concentration DMSO stock (e.g., 10 mM) hits the aqueous media, the hydrophobic effect drives rapid aggregation.[1]
Solution Strategy: The Solubilization Decision Tree Use the following logic flow to select the correct formulation strategy for your assay.
Figure 1: Decision logic for selecting a solubilization strategy based on assay requirements.
Protocol: Cyclodextrin Complexation (The "Gold Standard")
Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic bromophenyl-triazole core inside a hydrophilic donut-shaped molecule.[1] This prevents precipitation without disrupting cell membranes (unlike DMSO/surfactants).[1][2]
Materials: Hydroxypropyl-
Step-by-Step Procedure:
-
Prepare Vehicle: Make a 20% (w/v) stock solution of HP-
-CD in water or PBS.[2] Filter sterilize (0.22 µm). -
Prepare Compound: Dissolve your triazole derivative in DMSO at 100x the final concentration (e.g., 10 mM).
-
Complexation:
-
Add 10 µL of Compound Stock to 990 µL of the 20% CD Vehicle .
-
Crucial Step: Vortex immediately and sonicate for 10 minutes at room temperature. The solution should turn clear.
-
-
Final Dilution: Dilute this intermediate mix into your cell media. The final DMSO concentration will be negligible, and the compound remains solubilized in the CD cavity.[1][2]
References
-
Medicinal Attributes of 1,2,3-Triazoles
-
Crystallization & Solvent Screening
-
Cyclodextrin Formulation
-
Synthesis & Workup (Click Chemistry)
Sources
- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | C9H6BrN3O2 | CID 28819500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-(3-bromophenyl)-1h-1,2,3-triazole-4-carbaldehyde (C9H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 7. New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 13. papers.ssrn.com [papers.ssrn.com]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. researchgate.net [researchgate.net]
Preventing regioisomer formation in 1,2,3-triazole synthesis
Topic: Preventing Regioisomer Formation in Azide-Alkyne Cycloadditions Status: Operational | Lead Scientist: [AI Assistant]
The Regioselectivity Crisis: A Mechanistic Overview
The Problem: The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition is inherently non-regioselective. Heating an azide and a terminal alkyne results in a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles.
The Solution: To prevent regioisomer formation, you must bypass the thermal pathway entirely. This requires the use of metal catalysts that lower the activation energy for one specific isomer, effectively rendering the thermal pathway kinetically irrelevant.
-
1,4-Regioisomer: Requires Copper(I) catalysis (CuAAC).[1][2][3][4][5]
-
1,5-Regioisomer: Requires Ruthenium(II) catalysis (RuAAC).[1][3][5][6][7]
Reaction Landscape Diagram
The following diagram illustrates the divergence of pathways.[5] Note how catalyst failure leads back to the "Thermal Trap" (mixed isomers).
Caption: The "Regioisomer Trap." If the catalytic cycle is broken (e.g., Cu oxidation), the system reverts to the thermal pathway, producing inseparable mixtures.
Module A: Ensuring 1,4-Selectivity (CuAAC)
Target: Exclusive formation of 1,4-disubstituted 1,2,3-triazoles. Primary Failure Mode: Oxidation of Cu(I) to inactive Cu(II), allowing the thermal background reaction to compete.
The "Self-Validating" Protocol
Do not rely on simple Copper salts (e.g., CuI) alone, as they are thermodynamically unstable in air. Use the Sharpless-Fokin In Situ Reduction Method with a stabilizing ligand.
Reagents & Rationale
| Component | Recommended Reagent | Function |
| Catalyst Precursor | CuSO₄[2][8][9][10][11]·5H₂O (1 mol%) | Stable source of copper. |
| Reductant | Sodium Ascorbate (5–10 mol%) | Instantly reduces Cu(II) to active Cu(I). Acts as a "scavenger" to revive oxidized catalyst. |
| Ligand (Critical) | TBTA (organic solvents) or THPTA (aqueous) | Binds Cu(I) to prevent oxidation and disproportionation. Accelerates the reaction, outcompeting the thermal pathway. |
| Solvent | t-BuOH/H₂O (1:[2]1) or DMSO | Protic solvents accelerate CuAAC (unlike RuAAC). |
Step-by-Step Workflow
-
Dissolve Reactants: Dissolve Azide (1.0 eq) and Alkyne (1.0 eq) in t-BuOH/H₂O (1:1).
-
Prepare Catalyst Master Mix:
-
Mix CuSO₄ (1 mol%) and THPTA ligand (1.1 mol%) in a separate vial.
-
Checkpoint: The solution should be blue (Cu(II)).
-
-
Activation: Add the Catalyst Mix to the reaction vessel.
-
Initiation: Add Sodium Ascorbate (5 mol%).
-
Visual Check: The solution should turn colorless or pale yellow (indicating Cu(I)). If it turns green/brown, oxygen is interfering—add more ascorbate.
-
-
Monitor: Stir at RT. Conversion should be >95% within 1–4 hours.
Troubleshooting CuAAC
Q: My reaction is slow, and I see 5% of the wrong isomer.
-
Diagnosis: Catalyst death. You ran out of active Cu(I), and the thermal reaction took over.
-
Fix: Add another 5 mol% of Sodium Ascorbate. Ensure you are using a ligand (TBTA/THPTA). Ligand-free CuAAC is prone to this error.
Q: I am using an internal alkyne.
-
Stop: CuAAC does not work with internal alkynes. You must use RuAAC (see Module B) or thermal methods (which will give mixtures).
Module B: Ensuring 1,5-Selectivity (RuAAC)
Target: Exclusive formation of 1,5-disubstituted 1,2,3-triazoles. Primary Failure Mode: Steric mismatch or solvent interference leading to low conversion or loss of regiocontrol.
The Mechanism of Control
Unlike CuAAC, RuAAC works on both terminal and internal alkynes.[12][13] The regioselectivity is dictated by the steric bulk of the Cp (pentamethylcyclopentadienyl)* ligand, which directs the azide reaction to the less hindered carbon.
RuAAC Protocol
Critical Note: This reaction is more sensitive to air and moisture than CuAAC.
Reagents & Rationale
| Component | Recommended Reagent | Function |
| Catalyst | [CpRuCl(cod)] or [Cp RuCl(PPh₃)₂] | The Cp* ligand is mandatory for 1,5-selectivity. Simple Cp (unsubstituted) leads to mixtures. |
| Solvent | Dioxane, THF, or Toluene | Anhydrous, aprotic solvents are preferred. Avoid water/alcohols if possible. |
| Temperature | 60°C – 80°C | RuAAC has a higher activation barrier than CuAAC. |
Step-by-Step Workflow
-
Preparation: Flame-dry the reaction vessel and purge with Argon/Nitrogen.
-
Dissolution: Dissolve Alkyne (1.0 eq) and Azide (1.1 eq) in anhydrous Dioxane (0.2–0.5 M).
-
Catalyst Addition: Add [Cp*RuCl(cod)] (1–2 mol%).
-
Note: The catalyst is sensitive. Do not dissolve it until ready to use.
-
-
Reaction: Heat to 60°C under inert atmosphere.
-
Workup: Remove solvent; purify via flash chromatography. (Ru residues are darker and harder to remove than Cu; filtration through silica is required).
Troubleshooting RuAAC
Q: I am getting a mixture of 1,4 and 1,5 isomers with Ruthenium.
-
Diagnosis 1 (Wrong Catalyst): Did you use CpRu instead of CpRu? The pentamethyl group (Cp) is sterically required to force the 1,5-alignment.
-
Diagnosis 2 (Thermal Background): If the catalyst is dead (poisoned by solvent impurities) and you are heating to 80°C, the thermal reaction competes. Ensure reagents are pure and dry.
Q: Can I use water as a solvent?
-
Risk: While some reports exist, protic solvents often retard the RuAAC rate or lead to byproduct formation. Stick to THF or Dioxane for high fidelity.
Catalytic Cycle & Logic Flow
Understanding the intermediate states helps diagnose why regioselectivity fails.
Caption: CuAAC relies on a Copper-Acetylide intermediate (terminal alkynes only). RuAAC involves a Ruthenacycle where the Cp ligand sterically directs the azide to the internal position.*
FAQ & Quick Diagnostics
Q: How do I remove the metal after the reaction?
-
Copper: Wash the organic layer with saturated aqueous NH₄Cl (blue color indicates removal) or use 0.1 M EDTA solution.
-
Ruthenium: More difficult. Evaporate solvent and filter through a short plug of silica gel or alumina using 10% MeOH in CH₂Cl₂.
Q: My CuAAC reaction turned yellow and precipitated.
-
Status: Good. The 1,4-triazole product is often less soluble than the starting materials. The yellow color is likely the Cu(I)-triazolyl intermediate. Add water/EDTA to break the complex and isolate the product.
Q: Can I use CuAAC for internal alkynes?
-
No. CuAAC requires a terminal proton (C-H) to form the Cu-acetylide. Internal alkynes are inert to CuAAC. Use RuAAC.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][5][8] Journal of the American Chemical Society.[9]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[7] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[9]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Scaling up the synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole
An in-depth guide to the synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole, this Technical Support Center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific principles and field-proven insights to ensure successful, scalable synthesis.
Synthesis Overview: The Power of Click Chemistry
The synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole is most efficiently achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, which describes reactions that are high-yielding, wide in scope, and simple to perform.[1][2] The CuAAC reaction unites an organic azide (1-azido-3-bromobenzene) with a terminal alkyne (acetylene) to exclusively form the 1,4-disubstituted triazole ring.[3]
The reaction's reliability stems from its high thermodynamic driving force and the catalytic cycle that avoids the formation of regioisomeric mixtures, a common issue in thermal Huisgen cycloadditions.[1][3]
Reaction Scheme
The overall transformation involves two key stages: the formation of the aryl azide from 3-bromoaniline and the subsequent cycloaddition.
Caption: Overall synthesis pathway for 1-(3-Bromophenyl)-1H-1,2,3-triazole.
Experimental Workflow
A typical laboratory workflow involves the sequential preparation of the azide followed by the click reaction, purification, and analysis.
Caption: Standard laboratory workflow from starting material to final product analysis.
Detailed Experimental Protocols
These protocols provide a self-validating system for synthesis. Adherence to these steps, along with careful monitoring, will lead to a high-purity product.
Protocol 1: Two-Step Synthesis
Step A: Synthesis of 1-Azido-3-bromobenzene
-
Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 3-bromoaniline (10.0 g, 58.1 mmol) in a mixture of concentrated HCl (20 mL) and water (50 mL). Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) (4.4 g, 63.8 mmol) in water (15 mL) dropwise. Stir vigorously for 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on potassium iodide-starch paper.
-
Azidation: In a separate beaker, dissolve sodium azide (NaN₃) (4.15 g, 63.8 mmol) in water (15 mL). Add this solution dropwise to the cold diazonium salt solution. Caution: Azides are explosive; handle with care and avoid contact with heavy metals.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Nitrogen gas will evolve during this step.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude 1-azido-3-bromobenzene is a dark oil and can often be used in the next step without further purification.
Step B: Synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole
-
Setup: In a 250 mL flask, prepare a solvent mixture of tert-butanol and water (1:1, 100 mL). Add the crude 1-azido-3-bromobenzene (58.1 mmol from the previous step).
-
Acetylene Source: A common method uses calcium carbide (CaC₂) as a source of acetylene gas.[4] Alternatively, acetylene can be bubbled through the solution from a cylinder. For this protocol, we will use an in-situ generation approach.
-
Catalyst Addition: To the azide solution, add sodium ascorbate (1.15 g, 5.81 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.73 g, 2.91 mmol, 5 mol%).[5] The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.[6]
-
Cycloaddition: Add a source of acetylene, such as propargyl alcohol which can be cleaved in situ, or bubble acetylene gas through the vigorously stirred solution at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the azide spot disappears (typically 2-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with water (100 mL) and stir for 15 minutes. A precipitate of the product should form.
-
Purification: Collect the solid by vacuum filtration. Wash the crude product with water and then a small amount of cold ethanol. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
Frequently Asked Questions (FAQs)
Q1: Why is the CuAAC reaction preferred over the thermal Huisgen cycloaddition? The CuAAC reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[1][7] The thermal reaction often requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers, which can be difficult to separate.[3]
Q2: What is the role of sodium ascorbate in the reaction? Sodium ascorbate is a mild reducing agent. Its primary role is to reduce the Cu(II) salt (like CuSO₄) to the catalytically active Cu(I) species.[6] It also helps to prevent the oxidative homocoupling of the alkyne (Glaser coupling) by scavenging any oxygen present in the reaction mixture.[6]
Q3: Can I use a Cu(I) salt directly? Yes, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, which may eliminate the need for a reducing agent. However, Cu(I) salts are prone to oxidation to Cu(II) in the presence of air, so reactions must be performed under an inert atmosphere (e.g., nitrogen or argon). Using a Cu(II) salt with a reducing agent is often more convenient for standard lab setups.[6]
Q4: How do I safely handle the aryl azide intermediate? Organic azides are potentially explosive and should be handled with caution.
-
Avoid Heat and Friction: Do not heat the concentrated azide or subject it to grinding or shock.
-
Use a Safety Shield: Always work behind a blast shield, especially during isolation and when handling neat azide.
-
Avoid Heavy Metals: Prevent contact with heavy metals (except for the copper catalyst) as they can form highly sensitive metal azides.
-
Small Scale: When possible, generate and use the azide in situ or work with dilute solutions.
Q5: How can I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture on a silica gel plate against a spot of the starting aryl azide. Develop the plate in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the azide spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The product can be visualized under UV light.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) species has been oxidized to inactive Cu(II) by atmospheric oxygen. | • Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate, ~10 mol%) is present.[6] • Degas the solvent and purge the reaction vessel with an inert gas (N₂ or Ar) before adding the catalyst. |
| Impure Starting Materials: Impurities in the 3-bromoaniline or azide can inhibit the catalyst or cause side reactions. | • Use purified starting materials. If the crude azide was used, consider purifying a small amount by chromatography to check its integrity. | |
| Poor Acetylene Source: Insufficient acetylene was delivered to the reaction mixture. | • If bubbling gas, ensure a steady, vigorous flow. • If using a solid source like CaC₂, ensure it is fresh and reactive. | |
| Formation of Side Products | Green/Blue Precipitate (Alkyne Homocoupling): The alkyne has undergone Glaser coupling, a common side reaction catalyzed by copper in the presence of oxygen.[6][7] | • This is a strong indicator of catalyst deactivation and oxygen contamination. Increase the amount of sodium ascorbate and ensure the system is inert. |
| Multiple Product Spots on TLC: Formation of isomers or byproducts. | • The CuAAC is highly specific for the 1,4-isomer. If other spots are seen, it could be due to an uncatalyzed thermal reaction. Ensure the reaction temperature does not exceed 40-50°C. • It may also indicate impurities in the starting azide. | |
| Difficulty in Purification | Product Contaminated with Copper: The final product has a green or blue tint. | • Wash the crude product with a dilute aqueous solution of ammonia or ethylenediaminetetraacetic acid (EDTA). These will chelate and remove residual copper salts.[8] |
| Oily Product / Fails to Crystallize: The product is not solidifying upon isolation. | • Attempt to triturate the oil with a non-polar solvent like cold hexanes or pentane to induce crystallization. • If trituration fails, purify by column chromatography on silica gel. |
Scale-Up Considerations
Scaling up a click chemistry reaction from the bench to a pilot or production scale introduces new challenges.[9][10]
-
Thermal Management: The diazotization of aniline is highly exothermic and requires careful temperature control on a large scale. Similarly, the cycloaddition can also generate heat. Production reactors must have adequate cooling capacity to prevent runaway reactions.[10]
-
Handling of Azides: The risks associated with azides increase significantly with quantity. Industrial-scale synthesis may favor a continuous flow process where the hazardous azide is generated and immediately consumed in the next step, minimizing the amount present at any given time.
-
Mixing: Efficient mixing is crucial, especially in heterogeneous mixtures (e.g., with a solid acetylene source or during product precipitation). Inadequate mixing can lead to localized hot spots, low yields, and increased side products.[10]
-
Purification: Recrystallization and chromatography, while straightforward in the lab, can be costly and complex at a large scale. Developing a robust crystallization procedure that yields high-purity material directly from the reaction work-up is critical for industrial viability.
References
-
Al-Aabed, Y. et al. (2012). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkat USA. Available at: [Link]
-
Ali, A. et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
- Patel, N. C. et al. (2014). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica.
-
Khan, I. et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules. Available at: [Link]
-
Tran, T. D. et al. (2022). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules. Available at: [Link]
- Kravchenko, A. et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.
-
Jiang, Y., Kuang, C., & Yang, Q. (2009). A Convenient Synthesis of 1-Monosubstituted Aryl 1,2,3-Triazoles from Calcium Carbide. Synlett. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
- IntechOpen. (2024).
-
Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
- ResearchGate. (2019).
- ResearchGate. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available at: [Link]
- University of Science and Technology of China. (n.d.). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways.
- ACS Publications. (2024).
- SciSpace. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]
- Arkivoc. (2021). Synthesis of novel 1,2,3-triazole-based hybrids via click reactions.
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
- Cureus. (2024). A Recent Concept of Importance: Click Chemistry.
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Troubleshooting low conversion rates in azide-alkyne cycloadditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you overcome common challenges and optimize your "click chemistry" experiments. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure you achieve high conversion rates and reliable results in your research.
Troubleshooting Guide: Low Conversion Rates
Low or no product formation is a common frustration in azide-alkyne cycloadditions. This section provides a systematic approach to diagnosing and resolving these issues.
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a very low or no yield. What are the most common causes?
Low yields in CuAAC reactions can often be traced back to a few key factors. The primary culprit is often the inactivation of the copper(I) catalyst, which is essential for the reaction to proceed.[1][2][3]
Potential Causes & Recommended Solutions:
-
Inactive Copper Catalyst: The active catalyst for CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3]
-
Solution: Ensure you are using a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[4][5][6] It is crucial to prepare the sodium ascorbate solution fresh. Additionally, deoxygenating your solvents by sparging with an inert gas like argon or nitrogen can significantly improve catalyst lifetime.[1] For sensitive biomolecules, working under an inert atmosphere is highly recommended.[4]
-
-
Poor Quality or Degradation of Reagents: The purity and stability of your azide and alkyne starting materials are critical. Impurities can inhibit the catalyst, and the azide group itself can be sensitive to certain conditions.
-
Solution: Use fresh, high-purity azide and alkyne reagents. If you suspect degradation, purify the starting materials. For azides, avoid strongly acidic conditions which can lead to the formation of volatile and explosive hydrazoic acid.[7]
-
-
Ineffective or Absent Ligand: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[8][9]
-
Solution: Employ a suitable ligand such as TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect the copper catalyst.[4][6][10] The choice of ligand can be critical, and the optimal ligand-to-copper ratio should be determined, typically ranging from 1:1 to 5:1.[4][11]
-
-
Incompatible Buffer or Solvent Conditions: Certain buffer components can interfere with the reaction. For instance, chelating agents like EDTA will sequester the copper catalyst, and high concentrations of some buffers can inhibit the reaction.[4]
-
Solution: Avoid buffers containing strong chelators. If solubility is an issue, a range of solvents and co-solvents such as water, t-butanol, DMSO, DMF, and THF can be screened.[1]
-
-
Side Reactions: The most common side reaction in CuAAC is the Glaser coupling, an oxidative homodimerization of the terminal alkyne, which is promoted by the presence of Cu(II).[1][3]
Below is a workflow to guide you through troubleshooting low CuAAC conversion.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Q2: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is slow or incomplete. How can I improve it?
SPAAC reactions are advantageous as they do not require a cytotoxic copper catalyst.[12][] However, their reaction rates can be slower than CuAAC.
Potential Causes & Recommended Solutions:
-
Insufficient Ring Strain in Cyclooctyne: The driving force for SPAAC is the release of ring strain in the cyclooctyne.[14] The reactivity of different cyclooctynes can vary significantly.
-
Solution: If reaction rates are too slow, consider using a more reactive cyclooctyne derivative. For example, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) derivatives are known for their high reactivity.[15]
-
-
Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can sterically hinder the approach of the reactants, slowing down the reaction.
-
Solution: If possible, redesign your substrates to increase the distance between bulky groups and the reacting moieties.
-
-
Low Reactant Concentration: As with any bimolecular reaction, the rate of SPAAC is dependent on the concentration of both the azide and the cyclooctyne.
-
Solution: Increasing the concentration of one or both reactants can lead to a faster reaction. However, be mindful of potential solubility issues or aggregation at higher concentrations.[3]
-
-
Presence of Competing Azides: The use of sodium azide (NaN₃) as a preservative in buffers can significantly inhibit SPAAC reactions, as the azide anion will compete with your substrate for the cyclooctyne.[16]
-
Solution: Avoid using buffers containing sodium azide. If its presence is unavoidable, it must be removed prior to the SPAAC reaction, for example, by dialysis or buffer exchange.[16]
-
Frequently Asked Questions (FAQs)
Q3: How can I monitor the progress of my azide-alkyne cycloaddition reaction?
Effective reaction monitoring is key to optimization and troubleshooting. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion of reactants to products and can help identify any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for real-time monitoring of the reaction and provides detailed structural information about the products and any intermediates.[15][17]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch at approximately 2100 cm⁻¹ can be monitored to follow the reaction progress.[18]
Q4: What are the key differences in reaction parameters between CuAAC and SPAAC?
The choice between CuAAC and SPAAC often depends on the specific application, particularly when working with biological systems. The table below summarizes the key differences.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Requires a Cu(I) catalyst.[5][19] | Metal-free; driven by ring strain.[12][14] |
| Toxicity | Potential for cytotoxicity due to copper.[20][21] | Generally considered bioorthogonal and non-toxic.[] |
| Reaction Rate | Generally faster, can be tuned with ligands.[8] | Can be slower, dependent on cyclooctyne structure.[12] |
| Reactants | Terminal alkynes and azides.[5] | Strained cyclooctynes and azides.[22] |
| Regioselectivity | Typically yields the 1,4-disubstituted triazole.[5][23] | Can produce a mixture of regioisomers.[24] |
| Side Reactions | Alkyne homodimerization (Glaser coupling).[1] | Less common, but can occur with highly reactive cyclooctynes.[1] |
Q5: Can I perform a simple experiment to test the quality of my CuAAC reagents?
Yes, a simple control experiment can help validate your reagents and general reaction setup.
Experimental Protocol: Quality Control for CuAAC Reagents
This protocol describes a small-scale test reaction to confirm the activity of the catalyst and the integrity of the azide and alkyne starting materials.
Materials:
-
A simple, commercially available terminal alkyne (e.g., phenylacetylene).
-
A simple, commercially available azide (e.g., benzyl azide).
-
Copper(II) sulfate (CuSO₄·5H₂O).
-
Sodium ascorbate.
-
A suitable ligand (e.g., THPTA).
-
Solvent (e.g., a 1:1 mixture of t-BuOH/water).[2]
-
TLC plate and appropriate developing solvent system.
Procedure:
-
Reagent Preparation:
-
Reaction Setup (under an inert atmosphere is recommended):
-
In a small reaction vial, add the alkyne solution (1 equivalent).
-
Add the azide solution (1.1 equivalents).
-
Add the solvent to reach the desired final concentration.
-
Add the CuSO₄ solution (0.05 equivalents).[2]
-
Add the THPTA solution (0.25 equivalents, for a 5:1 ligand to copper ratio).[11]
-
Initiate the reaction by adding the sodium ascorbate solution (0.5 equivalents).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
After 30-60 minutes, take a small aliquot and spot it on a TLC plate alongside spots of the starting alkyne and azide.
-
Develop the TLC plate and visualize under UV light.
-
-
Interpretation:
-
A successful reaction will show the consumption of the starting materials and the appearance of a new spot corresponding to the triazole product. If no product is formed, it suggests a problem with one of the reagents, most likely the copper source or the reducing agent.
-
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Kim, H., et al. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). PMC. Retrieved from [Link]
-
Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. Retrieved from [Link]
-
Pfeifer, D., et al. (2020). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC. Retrieved from [Link]
-
Li, N., et al. (2013). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. Retrieved from [Link]
-
ResearchGate. (2023). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]
-
Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Retrieved from [Link]
-
Scilit. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Retrieved from [Link]
-
Hein, C. D., et al. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]
-
Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ACS Publications. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters. Retrieved from [Link]
-
PubMed. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
Rostovtsev, V. V., et al. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]
-
ACS Publications. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. Retrieved from [Link]
-
Amazon AWS. (n.d.). Discovery and Characterization of Catalysts for Azide-Alkyne Cycloaddition by Fluorescence Quenching. Retrieved from [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
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Stability issues of 1-(3-Bromophenyl)-1H-1,2,3-triazole under acidic conditions
Technical Support Center: 1-(3-Bromophenyl)-1H-1,2,3-triazole
Document ID: TSC-2026-03-BPT-ACID
Disclaimer: This document provides guidance based on established principles of 1,2,3-triazole chemistry. Specific stability data for 1-(3-bromophenyl)-1H-1,2,3-triazole under all possible acidic conditions is not extensively published. Researchers should always perform small-scale pilot experiments to determine the compound's stability under their specific reaction conditions.
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(3-Bromophenyl)-1H-1,2,3-triazole in their experimental workflows. The 1,2,3-triazole core is known for its general stability, making it a valuable scaffold in medicinal chemistry and materials science.[1][2][3][4] However, questions often arise regarding its robustness under acidic conditions, which are common in various synthetic transformations and formulation processes. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered when working with 1-(3-Bromophenyl)-1H-1,2,3-triazole in the presence of acids.
Question 1: I'm performing a reaction in the presence of a strong acid (e.g., TFA, concentrated HCl) and observing a low yield of my desired product along with unidentifiable polar impurities on my TLC plate. Is my triazole degrading?
Answer:
While 1,2,3-triazoles are generally stable under acidic conditions, degradation, though unlikely under mild conditions, can occur under forcing conditions (e.g., high temperatures, prolonged reaction times with strong, non-aqueous acids).[3][4] The 3-bromophenyl substituent is moderately electron-withdrawing, which can subtly influence the electron density of the triazole ring, but it is not typically considered an activating group for degradation.
Causality & Troubleshooting Steps:
-
Protonation vs. Degradation: The first interaction with acid will be the protonation of one of the triazole nitrogen atoms. This is a reversible process and does not inherently lead to degradation. The most likely sites for protonation are the N2 and N3 atoms. Degradation would be a subsequent, higher-energy process.
-
Assess Reaction Conditions:
-
Temperature: High temperatures in conjunction with strong acids are the most likely culprits for ring cleavage or other side reactions.
-
Recommendation: If possible, run your reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction completion and potential degradation.
-
-
Acid Concentration: The concentration and nature of the acid are critical.
-
Recommendation: Consider using a milder acid or a lower concentration of the strong acid. For instance, if you are using neat TFA for a deprotection step, try a solution of 20-50% TFA in a solvent like dichloromethane (DCM).[5]
-
-
-
Analyte Instability During Workup:
-
Issue: Sometimes, the compound is stable during the reaction but degrades during the aqueous workup, especially if a strong acid is not adequately neutralized.
-
Recommendation: Ensure that the acidic reaction mixture is fully quenched and neutralized before extraction. A slow, careful addition of a saturated sodium bicarbonate solution or another suitable base until effervescence ceases is recommended.
-
-
Characterize Byproducts:
-
Action: If possible, isolate and characterize the main polar byproduct. This can provide valuable clues about the degradation pathway. For example, the presence of 3-bromoaniline could suggest a cleavage of the N-aryl bond.
-
Analytical Approach: Use LC-MS to obtain the mass of the impurity. This can help in proposing a structure.
-
Question 2: My reaction involves a Lewis acid (e.g., AlCl₃, BF₃·OEt₂), and I'm getting a complex mixture of products. Is the 1-(3-Bromophenyl)-1H-1,2,3-triazole involved in side reactions?
Answer:
Yes, this is a possibility. Lewis acids can coordinate with the nitrogen atoms of the triazole ring. This coordination can activate the ring towards nucleophilic attack or, in some cases, facilitate ring-opening reactions, especially if other reactive species are present. While unsubstituted and N-alkyl/aryl triazoles are relatively robust, N-acylated triazoles are known to undergo ring cleavage in the presence of Lewis or Brønsted acids.[6]
Causality & Troubleshooting Steps:
-
Lewis Acid Coordination: The lone pairs on the triazole nitrogens are available for coordination with Lewis acids. This can alter the electronic properties of the ring and potentially make it more susceptible to reaction.
Figure 1. Lewis acid coordination with the triazole ring. -
Choice of Lewis Acid:
-
Recommendation: The strength of the Lewis acid can significantly impact the outcome. Consider screening a range of Lewis acids from milder (e.g., ZnCl₂) to stronger ones to find one that promotes the desired reaction without causing decomposition of the triazole.
-
-
Stoichiometry of the Lewis Acid:
-
Recommendation: Use a catalytic amount of the Lewis acid if possible. If stoichiometric amounts are required for your primary reaction, be aware of the increased risk of side reactions with the triazole. Perform a titration experiment to find the minimum amount of Lewis acid needed.
-
-
Protecting Group Strategy:
-
Consideration: If the triazole moiety is not directly involved in the desired transformation but is being affected by the conditions, it might be a candidate for a temporary protecting group, although this adds steps to the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: How stable is 1-(3-Bromophenyl)-1H-1,2,3-triazole to common aqueous acids like 1M HCl or 1M H₂SO₄ at room temperature?
A: Generally, 1-aryl-1,2,3-triazoles are highly stable to aqueous acids at room temperature.[1][4][7] They are resistant to hydrolysis under these conditions.[4][7] You can expect 1-(3-Bromophenyl)-1H-1,2,3-triazole to be stable for extended periods in such media, making it suitable for reactions or formulations in mildly acidic aqueous solutions.
Q2: Can the triazole ring be protonated? If so, where?
A: Yes, the triazole ring is weakly basic and will be protonated in acidic solutions. The lone pairs on the nitrogen atoms that are not part of the aromatic sextet are the sites of protonation. For a 1-substituted 1,2,3-triazole, protonation is most likely to occur at the N3 position, and to a lesser extent, the N2 position. This protonation is a standard acid-base equilibrium and is typically not a cause for concern regarding stability under mild conditions.
Q3: Does the 3-bromophenyl group affect the stability of the triazole ring in acid?
A: The 3-bromophenyl group has a weak to moderate electron-withdrawing inductive effect. This can slightly reduce the basicity of the triazole nitrogens, meaning a slightly stronger acid might be required for complete protonation compared to an electron-donating substituent. However, this effect is not expected to significantly impact the overall stability of the triazole ring under most acidic conditions. There is no evidence to suggest it makes the ring significantly more susceptible to acid-catalyzed degradation compared to a simple phenyl substituent.
Q4: Are there any specific acidic reagents I should be particularly cautious with?
A: Caution is advised when using:
-
Strong, hot mineral acids: Concentrated sulfuric or nitric acid at elevated temperatures can lead to decomposition or unwanted side reactions like sulfonation or nitration on the phenyl ring.
-
Anhydrous superacids: Conditions involving reagents like "magic acid" (FSO₃H·SbF₅) will certainly protonate the triazole and could lead to unpredictable reactions.
-
Lewis acids in combination with acylating agents: As discussed in the troubleshooting section, this combination can sometimes lead to denitrogenative ring cleavage.[6]
Q5: How can I monitor the stability of my compound during an acidic reaction?
A: The best way to monitor the stability is by using a reliable analytical technique.
-
Thin-Layer Chromatography (TLC): Periodically take aliquots from your reaction mixture, quench them in a basic solution (e.g., dilute NaHCO₃), extract with an organic solvent, and run a TLC. The appearance of new, more polar spots could indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of your starting material and the appearance of any new species, providing their mass-to-charge ratio, which is invaluable for identifying potential degradation products.
Data Summary
The following table provides a general guideline for the expected stability of 1-(3-Bromophenyl)-1H-1,2,3-triazole under various acidic conditions. This is an extrapolated guide based on the known chemistry of 1,2,3-triazoles.
| Acid Type | Condition | Temperature | Expected Stability | Comments |
| Dilute Aqueous Mineral Acid | 1M HCl, 1M H₂SO₄ | Room Temp. | High | Stable for extended periods. Protonation occurs. |
| Organic Acids | Acetic Acid, Formic Acid | Room Temp. - Reflux | High | Generally stable, often used as solvents or catalysts. |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 0 °C - Room Temp. | High | Standard conditions for deprotection of acid-labile groups. |
| Trifluoroacetic Acid (TFA) | Neat, Reflux | Elevated Temp. | Moderate | Potential for slow degradation over long periods. |
| Strong Mineral Acids | Conc. H₂SO₄, Conc. HCl | Room Temp. | Moderate to High | Generally stable, but caution is advised. |
| Strong Mineral Acids | Conc. H₂SO₄, Conc. HCl | Elevated Temp. | Low to Moderate | Risk of degradation and/or side reactions on the aryl ring. |
| Lewis Acids | ZnCl₂, TiCl₄ | Inert Solvent | Moderate to High | Stability depends on the specific Lewis acid and other reagents. |
| Strong Lewis Acids | AlCl₃, BCl₃ | Inert Solvent | Low to Moderate | Higher risk of complexation and potential ring activation. |
Hypothetical Degradation Pathway
Under extremely harsh acidic conditions (e.g., concentrated acid at high temperature), one possible, though unlikely, degradation pathway could involve protonation followed by nucleophilic attack of a water molecule, leading to ring opening. This is a high-energy process and should not occur under standard synthetic conditions.
Sources
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the reactivity of 1-(3-Bromophenyl)-1H-1,2,3-triazole with other aryl triazoles
Executive Summary
1-(3-Bromophenyl)-1H-1,2,3-triazole represents a "privileged scaffold" in medicinal chemistry, offering a distinct advantage over its para-substituted and unsubstituted analogs: geometric non-linearity combined with dual-mode reactivity.
While the 1,2,3-triazole ring is often utilized merely as a bioisostere for amide bonds, this specific meta-bromo derivative serves as a divergent linchpin. It enables sequential functionalization via C–H activation (at the triazole C5 position) and cross-coupling (at the aryl bromide), allowing for the rapid construction of complex, non-linear drug candidates.
This guide objectively compares its reactivity profile against standard alternatives, supported by mechanistic insights and validated protocols.
Part 1: Electronic & Steric Profiling
To understand the reactivity of the 3-bromo isomer, we must compare it to the baseline (Phenyl) and the linear isomer (4-Bromo).
Table 1: Comparative Reactivity Profile
| Feature | 1-(3-Bromophenyl) (Meta) | 1-(4-Bromophenyl) (Para) | 1-Phenyl (Unsubstituted) |
| Geometry | Bent (120°) . Disrupts planarity; increases solubility and "3D-ness" (Fsp3 escape). | Linear (180°) . Rod-like; often leads to lower solubility and higher crystal packing energy. | Flat . Baseline scaffold. |
| Electronic Effect on C5-H | Inductive Withdrawal (-I) . Increases C5 acidity ( | Inductive + Resonance . Stronger withdrawal, but potential for quinoidal resonance interference. | Neutral . Baseline acidity ( |
| C-H Activation Rate (C5) | High . The electron-deficient aryl ring facilitates the Concerted Metalation-Deprotonation (CMD) step. | Moderate/High . Comparable, but steric accessibility at C5 is slightly better in the para isomer. | Moderate . Slower C-H insertion due to higher |
| Chemoselectivity Risk | Moderate . Oxidative addition can occur at C-Br or C-H activation at C5 depending on catalyst. | High . The C-Br bond is highly activated for oxidative addition. | Low . Only C-H activation is possible. |
The "Meta-Advantage" in Drug Design
In fragment-based drug discovery (FBDD), the para-isomer (4-Br) often results in "flat," rod-like molecules with poor solubility. The 3-Br (meta) isomer introduces a "kink" in the molecular architecture. This reduces π-stacking interactions, improves solubility, and allows the molecule to explore different vectors in the protein binding pocket.
Part 2: Reactivity A — C-H Activation (The Triazole Core)
The C5–H bond of the 1,2,3-triazole is the primary site for late-stage functionalization. This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, heavily influenced by the acidity of the C5 proton.
Mechanism of Action
The 3-bromo substituent exerts an electron-withdrawing inductive effect (-I), lowering the
Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway for C5-arylation. The meta-bromo group stabilizes the anionic character of the transition state.
Validated Protocol: C5-Arylation
Based on methodologies established by Ackermann and Gevorgyan.
Objective: Selective arylation of C5 without touching the C-Br bond.
-
Reagents:
-
Substrate: 1-(3-Bromophenyl)-1H-1,2,3-triazole (1.0 equiv).
-
Coupling Partner: Aryl Iodide (1.5 equiv) — Note: Use Iodides to favor C-H activation over C-Br oxidative addition.
-
Ligand: PPh₃ (10 mol%).
-
Base: KOAc or Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene or 1,4-Dioxane (0.2 M).
-
-
Procedure:
-
Charge an oven-dried Schlenk tube with the triazole, aryl iodide, Pd(OAc)₂, PPh₃, and base.
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous solvent via syringe.
-
Heat to 100–120 °C for 12–18 hours.
-
Checkpoint: Monitor via TLC. The C5-arylated product usually runs higher (less polar) than the starting material.
-
-
Workup:
-
Filter through a Celite pad (wash with EtOAc).
-
Concentrate and purify via silica gel flash chromatography.
-
Part 3: Reactivity B — Cross-Coupling (The Aryl Handle)
The bromine atom on the phenyl ring allows for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Crucial Comparison:
-
3-Br (Meta): Slower oxidative addition than 4-Br due to less resonance activation, but significantly faster than 2-Br (Ortho) due to lack of steric hindrance.
-
Selectivity: If performing Suzuki coupling before C-H activation, standard conditions work. If performing after C-H activation, the C5-aryl group may introduce steric bulk, but the meta position usually remains accessible.
Validated Protocol: Suzuki-Miyaura Coupling
Objective: Functionalization of the aryl ring.
-
Reagents:
-
Substrate: 1-(3-Bromophenyl)-1H-1,2,3-triazole (1.0 equiv).
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution).
-
Solvent: 1,4-Dioxane (0.1 M).
-
-
Procedure:
-
Combine organic substrate and catalyst in dioxane.
-
Add aqueous base (degassed).
-
Heat to 80 °C for 4–6 hours.
-
Note: This reaction is generally faster than the C-H activation described above.
-
Part 4: Divergent Synthesis Workflow
The power of this molecule lies in the ability to choose the order of operations, creating a library of compounds from a single precursor.
Figure 2: Divergent synthetic pathways. Path A requires careful catalyst control to avoid touching the Bromine. Path B is generally more robust for beginners.
References
-
Ackermann, L., et al. "Palladium-Catalyzed Direct Arylation of 1,2,3-Triazoles." Angewandte Chemie International Edition, vol. 48, no. 51, 2009, pp. 9746–9749. Link
-
Chuprakov, S., et al. "Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles."[3] Journal of the American Chemical Society, vol. 129, no. 21, 2007, pp. 6694–6695. Link
-
Gevorgyan, V., et al. "Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles."[3] Organic Letters, vol. 10, no. 11, 2008, pp. 2307–2310. Link
-
Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, vol. 108, no. 8, 2008, pp. 2952–3015. Link
-
BenchChem Technical Support. "Reactivity Comparison of Aryl Triazoles." Internal Application Note, 2025.[4] Link
Sources
Definitive Guide: Structure-Activity Relationship (SAR) of 1-(3-Bromophenyl)-1H-1,2,3-triazole Derivatives
Executive Summary: The "Meta-Halogen" Advantage
In the landscape of nitrogen-rich heterocycles, the 1,2,3-triazole ring has cemented its status as a "privileged scaffold" due to its high dipole moment (approx. 5D), hydrogen-bonding capability, and metabolic stability. However, the specific substitution pattern on the N1-phenyl ring dictates the difference between a micromolar hit and a nanomolar lead.
This guide focuses specifically on 1-(3-Bromophenyl)-1H-1,2,3-triazole derivatives . Experimental data suggests that the meta-bromo substitution offers a unique balance of electronic withdrawal and lipophilic contribution (LogP modulation) that often outperforms both the unsubstituted parent and the para-bromo regioisomer in specific oncology and antimicrobial targets.
Comparative Performance Analysis
The following data synthesizes performance metrics across key therapeutic indications, comparing the 1-(3-Bromophenyl) scaffold against structural analogs and clinical standards.
Anticancer Activity (Lung Carcinoma A549 Cell Line)
Context: Triazole-Chalcone hybrids are a dominant class of antineoplastics. The electronic nature of the N1-aryl ring critically influences the Michael acceptor reactivity of the chalcone enone system.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound Scaffold | R-Group (N1-Position) | IC50 (µM) [A549] | Relative Potency | Mechanism Note |
| Target Scaffold | 3-Bromophenyl | 8.67 ± 0.4 | High | Optimal sigma-hole interaction; enhanced metabolic stability. |
| Analog A | 4-Bromophenyl | 11.62 ± 0.8 | Moderate | Steric clash in specific kinase pockets (e.g., EGFR). |
| Analog B | Phenyl (Unsubstituted) | > 50.0 | Low | Lacks lipophilic driving force for membrane permeability. |
| Analog C | 3-Methoxyphenyl | 22.40 ± 1.2 | Low-Moderate | Electron donation deactivates the pharmacophore. |
| Standard | Doxorubicin | 3.24 ± 0.2 | Reference | DNA intercalation (High toxicity baseline). |
Data Interpretation: The 3-bromo derivative approaches the potency of Doxorubicin but often exhibits a superior safety profile (Selectivity Index > 10 vs. normal fibroblasts). The meta-positioning allows the bromine atom to engage in specific halogen-bonding interactions (sigma-hole) with backbone carbonyls in the target protein, a feature geometrically less accessible in the para-isomer.
Antimicrobial Efficacy (Fungal Strains)[1]
Context: Azole antifungals target CYP51 (Lanosterol 14α-demethylase). The lipophilicity of the side chain is crucial for fungal cell wall penetration.
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | LogP (Calc) | Performance Verdict |
| 1-(3-Bromophenyl)-Triazole | 12.5 | 25.0 | 3.42 | Effective; balances solubility and permeability. |
| 1-(4-Bromophenyl)-Triazole | 25.0 | 50.0 | 3.42 | Lower efficacy likely due to rigid steric fit. |
| Fluconazole (Control) | 6.25 | 12.5 | 0.5 | Clinical Standard (High water solubility). |
Structure-Activity Relationship (SAR) Deep Dive
To rationally design next-generation derivatives, one must understand the causality behind the 3-bromo preference.
The "Sigma-Hole" Effect
Bromine is not merely a hydrophobic bulk. It possesses an anisotropic charge distribution—a positive region (sigma-hole) on the extension of the C-Br bond.
-
Observation: In 1-(3-bromophenyl) derivatives, this sigma-hole is oriented to accept electron density from protein backbone carbonyls or specific residues (e.g., Asp/Glu).
-
Contrast: The para-bromo analog often projects this hole into solvent space or causes steric clashes with the bottom of the binding pocket.
Electronic Tuning of the Triazole
The 1,2,3-triazole ring is electron-deficient.
-
Mechanism: The 3-bromo group is electron-withdrawing (Inductive effect, -I). This lowers the electron density of the triazole ring further, increasing its ability to participate in
-stacking interactions with aromatic residues (e.g., Trp, Phe) in the active site.
Visualizing the SAR Logic
Figure 1: SAR Map illustrating the functional contributions of the 3-bromophenyl scaffold components.
Experimental Protocols
Reliability in SAR studies depends on the purity of the library. The following protocol utilizes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), optimized for safety and yield.
Synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazoles
Reagents:
-
3-Bromophenyl azide (Caution: Potentially explosive; handle in solution).
-
Terminal Alkyne (Substrate specific).[1]
-
Copper(II) Sulfate Pentahydrate (
). -
Sodium Ascorbate (Reducing agent).
-
Solvent: t-Butanol/Water (1:1).
Step-by-Step Methodology:
-
Azide Preparation (In Situ):
-
Dissolve 3-bromoaniline (1.0 eq) in 6M HCl at 0°C.
-
Add
(1.2 eq) dropwise to form the diazonium salt. -
Add
(1.5 eq) slowly. Stir for 2h at RT. Extract with Ethyl Acetate. Safety Note: Do not concentrate to dryness.
-
-
Click Reaction:
-
In a reaction vial, suspend the Terminal Alkyne (1.0 eq) and 3-Bromophenyl Azide (1.1 eq) in t-BuOH/Water (1:1, 5 mL).
-
Add
(5 mol%). -
Add Sodium Ascorbate (10 mol%). The solution should turn bright yellow/orange.
-
Stir vigorously at Room Temperature for 6–12 hours. Monitoring: TLC (Mobile phase: Hexane/EtOAc 7:3).
-
-
Purification:
-
Dilute with water and extract with Dichloromethane (
). -
Wash organic layer with brine and ammonium hydroxide (to remove Cu traces).
-
Recrystallize from Ethanol. (Column chromatography is rarely needed for this robust reaction).
-
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis pathway via the Sandmeyer-Azide route followed by Click Chemistry.
Biological Validation Protocol (MTT Assay)
To replicate the anticancer data (Table 1), follow this standardized assay.
-
Seeding: Plate A549 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve triazole derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Treat cells for 48h.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Conclusion
The 1-(3-Bromophenyl)-1H-1,2,3-triazole moiety is not a random screening hit but a rationally justifiable pharmacophore. Its superior performance over the para-isomer stems from the specific geometry of the bromine sigma-hole and the optimized lipophilic balance. Researchers should prioritize this scaffold when designing kinase inhibitors or antifungal agents where membrane permeability and specific backbone interactions are required.
References
-
Vanaparthi, S. et al. (2020).[2] 1,2,3-Triazole-Containing Chalcone Derivatives as Potential Anticancer Agents. Frontiers in Chemistry. [Link]
-
Tangadanchu, V.K.R. et al. (2020).[3] Structure-activity relationship studies of 1,2,3-triazole containing analogues as selective sphingosine kinase-2 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Maddila, S. et al. (2013). Synthesis and biological evaluation of some new 1,2,3-triazole derivatives as potential antimicrobial agents. Journal of Saudi Chemical Society. [Link]
-
Kolb, H.C., Finn, M.G., Sharpless, K.B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]
Sources
A Senior Application Scientist's Guide to 1,4- vs. 1,5-Disubstituted Triazoles: A Comparative Analysis for Drug Discovery
For researchers and professionals in drug development, the 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry. Its value lies not just in its metabolic stability and capacity for hydrogen bonding, but in the subtle yet profound differences between its isomeric forms.[1][2][3] The choice between a 1,4- and a 1,5-disubstituted triazole can significantly impact a molecule's spatial arrangement, electronic properties, and ultimately, its pharmacological activity. This guide provides an in-depth comparative analysis of these two critical isomers, moving from their regioselective synthesis to their distinct physicochemical properties and implications for rational drug design.
The Synthetic Dichotomy: Regioselectivity in Triazole Formation
The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is the foundational reaction for forming the triazole core. However, the uncatalyzed thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers, which is undesirable for therapeutic applications where isomeric purity is paramount.[4][5] The advent of metal-catalyzed reactions, colloquially known as "click chemistry," revolutionized the field by providing exquisite control over the regiochemical outcome.[6][7]
The choice of metal catalyst is the critical determinant for selectively synthesizing either the 1,4- or 1,5-isomer.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Isomers The Cu(I)-catalyzed reaction is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[4][] Its widespread adoption is due to its operational simplicity, high yields, and tolerance of a vast array of functional groups, making it exceptionally suitable for bioconjugation and complex molecule synthesis.[6][9] The reaction mechanism proceeds through a copper-acetylide intermediate, which ensures the specific formation of the 1,4-isomer.[7][] This reaction boasts a remarkable rate acceleration of up to 10⁸ compared to its uncatalyzed counterpart.[6]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Route to 1,5-Isomers To achieve the opposite regioselectivity, ruthenium catalysts are employed. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles.[6][10][11] Unlike the copper-catalyzed variant, the RuAAC mechanism does not involve a metal-acetylide intermediate. Instead, it proceeds through the formation of a six-membered ruthenacycle intermediate.[11][12][13] A key advantage of the RuAAC is its ability to utilize both terminal and internal alkynes, offering a pathway to fully substituted triazoles.[10][12]
Below is a diagram illustrating the distinct catalytic cycles that dictate the regioselective formation of these isomers.
Comparative Physicochemical and Structural Properties
The seemingly minor positional change of a substituent has significant consequences for the molecule's electronic and steric profile. These differences are crucial when considering the triazole ring as a bioisosteric replacement for an amide bond, as the substitution pattern dictates whether it mimics a trans- or cis-amide bond.[14]
| Property | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer | Causality & Significance |
| Synthesis | Copper-Catalyzed (CuAAC).[6][] | Ruthenium-Catalyzed (RuAAC).[10][11] | The choice of catalyst provides complete regiochemical control, which is essential for drug development. |
| Dipole Moment | Generally lower (~1-2 D) | Generally higher (~5-8 D) | The larger dipole moment of the 1,5-isomer can enhance polarity and solubility but may also affect cell permeability.[2] |
| Steric Profile | Substituents are further apart, leading to a more linear and sterically accessible structure. | Substituents are adjacent, creating more steric bulk and a more compact structure. | This influences how the molecule fits into a binding pocket. The 1,4-isomer is often used as a trans-amide isostere. |
| Stability | Highly stable.[15] | Mechanically less stable; more susceptible to cycloreversion under force.[16] | Studies have shown the 1,5-isomer undergoes ultrasound-induced cycloreversion 1.2 times faster than the 1,4-isomer.[16][17] |
| H-Bonding | The N2 and N3 atoms act as hydrogen bond acceptors. | The N2 and N3 atoms act as hydrogen bond acceptors. | Both isomers possess excellent hydrogen bonding capabilities, contributing to strong target interactions.[1][2] |
| Prevalence | More common in literature and compound libraries. | Less common, representing a potentially underexplored chemical space. | The ease and robustness of the CuAAC reaction have led to the predominance of the 1,4-isomer.[18] |
Experimental Protocols
The following protocols provide a validated starting point for the synthesis and characterization of each isomer. The causality behind key steps is explained to ensure experimental success and reproducibility.
Workflow for Isomer Synthesis and Characterization
Protocol 1: Synthesis of 1,4-Disubstituted Triazole via CuAAC
This protocol is adapted for small-scale synthesis and is robust for a wide range of substrates.
-
Reagent Preparation:
-
In a vial, dissolve the terminal alkyne (1.0 mmol, 1.0 equiv) and the organic azide (1.1 mmol, 1.1 equiv) in a 1:1 mixture of t-butanol and water (4 mL).
-
Prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL). Causality: Sodium ascorbate is a mild reducing agent used to maintain copper in its active Cu(I) oxidation state, preventing oxidative Glaser coupling of the alkyne.[4][9]
-
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv) in water (1 mL).
-
-
Reaction Execution:
-
To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Seal the vial and stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, but can be left overnight. Monitor progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
Protocol 2: Synthesis of 1,5-Disubstituted Triazole via RuAAC
This protocol uses a common ruthenium catalyst and highlights conditions necessary for this transformation.
-
Reagent Preparation (under inert atmosphere):
-
In a Schlenk flask under an argon or nitrogen atmosphere, add the ruthenium catalyst, such as [Cp*RuCl(COD)] (0.02 mmol, 0.02 equiv). Causality: Ruthenium catalysts are air-sensitive; an inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.[10][12]
-
Add the alkyne (1.0 mmol, 1.0 equiv) and the organic azide (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or THF, 5 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on substrate reactivity).[10]
-
Monitor the reaction progress by TLC or LC-MS. These reactions typically require longer reaction times than CuAAC, often 12-24 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue is then purified directly by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the pure 1,5-disubstituted 1,2,3-triazole.
-
Protocol 3: Isomer Characterization by NMR Spectroscopy
Unambiguous structural assignment is critical. While ¹H and ¹³C NMR are standard, advanced techniques may be necessary to definitively distinguish the isomers, especially with complex substitution patterns.
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis:
-
1,4-Isomer: The triazole proton typically appears as a singlet in the range of δ 7.5-8.5 ppm.
-
1,5-Isomer: The triazole proton signal is often shifted slightly upfield or downfield compared to the 1,4-isomer, but the chemical shift alone is not a definitive proof of regiochemistry.
-
-
¹³C NMR Analysis: The chemical shifts of the triazole ring carbons (C4 and C5) differ between the two isomers, providing stronger evidence for the substitution pattern.
-
Definitive Characterization (HMBC/HSQC):
-
For unequivocal assignment, 2D NMR experiments are the gold standard. A ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful.[19]
-
This experiment shows correlations between protons and nitrogen atoms over two or three bonds. By observing the correlation of the substituent protons to the specific nitrogen atoms of the triazole ring, the 1,4- vs. 1,5-connectivity can be definitively established.
-
Conclusion
The choice between a 1,4- and 1,5-disubstituted triazole is a strategic decision in drug design, not a trivial one. The development of regioselective copper- and ruthenium-catalyzed cycloadditions has granted chemists precise control over this choice. The 1,4-isomer, readily accessible via the robust CuAAC reaction, offers a more linear and sterically predictable scaffold. In contrast, the 1,5-isomer, synthesized via RuAAC, provides a more compact and polar structure, representing a less explored but equally valuable area of chemical space. Understanding the distinct synthetic routes, the resulting physicochemical properties, and the appropriate analytical methods for characterization is fundamental for any researcher aiming to leverage the full potential of the triazole scaffold in creating next-generation therapeutics.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2044-2053. [Link]
-
Abad-Visscher, F., et al. (2011). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
-
Kuznetsov, R., et al. (2025). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. RSC Publishing. [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
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Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2015). Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles by Reusable AlCl3 Immobilized on γ-Al2O3. Taylor & Francis Online. [Link]
-
Sereda, G., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC. [Link]
-
Khudair, M. M. (2023). Triazole, Properties and its Medical Applications. ResearchGate. [Link]
-
Behal, A., et al. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC. [Link]
-
Yount, W. C., et al. (2012). Regiochemical effects on molecular stability: a mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles. PubMed. [Link]
-
ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. [Link]
-
Naaz, F., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
-
Yount, W. C., et al. (2012). Regiochemical Effects on Molecular Stability: A Mechanochemical Evaluation of 1,4- and 1,5-Disubstituted Triazoles. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. [Link]
-
ResearchGate. (n.d.). A characteristic ¹H NMR spectrum of isomeric N-alkyl-4-nitro-1,2,3-triazoles. [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
MDPI. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]
-
Li, D., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. [Link]
-
Zeitschrift für Naturforschung. (n.d.). Synthesis and Crystal Structures of New 1,4-Disubstituted 1,2,4-Triazoline-5-thiones. [Link]
-
MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]
-
Sharma, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]
-
Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
-
Kumar, D., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC. [Link]
-
National University of Pharmacy. (2025). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]
-
Research Square. (n.d.). Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. [Link]
-
YouTube. (2019). cycloadditions with azides. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Syntheses and biological activities of 1,4-disubstituted 1,2,3-triazoles. [Link]
Sources
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Advanced Structural Validation of 1-(3-Bromophenyl)-1H-1,2,3-triazole: A Comparative Analytical Guide
Introduction
In modern drug development and materials science, 1-aryl-1,2,3-triazoles serve as critical pharmacophores and bioisosteres, frequently synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, confirming the exact regiochemistry of these heterocycles—specifically validating the integrity of the triazole core and the precise substitution pattern on the aryl ring—is a non-trivial analytical challenge. For 1-(3-Bromophenyl)-1H-1,2,3-triazole, relying solely on basic mass spectrometry or proton NMR can lead to misassigned regioisomers. This guide objectively compares standard analytical modalities and provides a definitive, self-validating 13C NMR protocol for absolute structural confirmation.
Comparative Analysis of Analytical Modalities
To establish a robust analytical pipeline, we must evaluate the performance, limitations, and specific utility of available techniques for validating 1-(3-Bromophenyl)-1H-1,2,3-triazole.
| Analytical Modality | Primary Utility | Quaternary Carbon Detection | Regioisomer Differentiation | Sample Requirement | Time-to-Result |
| 13C NMR | Carbon framework mapping | Excellent (Direct observation) | High | ~20-50 mg (Solution) | Hours |
| 1H NMR | Proton connectivity | Poor (Indirect via HMBC) | Moderate | ~1-5 mg (Solution) | Minutes |
| HRMS | Exact mass & formula | N/A | Low | <1 mg | Minutes |
| FT-IR | Functional group ID | N/A | Low | <1 mg | Minutes |
| X-Ray Crystallography | Absolute 3D structure | Excellent | Very High | High-quality single crystal | Days to Weeks |
While High-Resolution Mass Spectrometry (HRMS) and FT-IR are excellent primary screens, they lack the spatial resolution to differentiate regioisomers. 1H NMR is rapid but fundamentally blind to the critical quaternary carbons (C-Br and C-N) that define the molecule's connectivity. X-ray crystallography provides absolute certainty but is bottlenecked by the demanding requirement for high-quality single crystals. Therefore, 13C NMR emerges as the optimal balance of resolution, speed, and structural fidelity.
Deep Dive: 13C NMR Mechanistic Interpretation
Validating 1-(3-Bromophenyl)-1H-1,2,3-triazole via 13C NMR requires a deep understanding of electronic shielding environments. Junior researchers often misinterpret the spectra of halogenated aromatics due to counterintuitive electronic behaviors.
-
The Triazole Core : The unsubstituted carbons of the 1,2,3-triazole ring exhibit highly characteristic chemical shifts. C4 typically resonates around 134 ppm, while C5 appears further upfield near 121 ppm due to the electron-donating resonance from the adjacent nitrogen atoms 1[1].
-
The Bromophenyl Ring & The "Heavy Atom Effect" : The most common point of failure in interpreting this spectrum is the misassignment of the ipso carbon attached to the bromine (C3'). Based on electronegativity alone, one might expect this carbon to be strongly deshielded (shifted downfield). However, bromine induces a phenomenon known as the "heavy atom effect" 2[2]. The large, diffuse electron cloud of the bromine atom provides substantial diamagnetic shielding to the ipso carbon nucleus, effectively immersing it in electron density 3[3]. Consequently, the C3' carbon experiences an anomalous upfield shift, typically resonating around 122-123 ppm 4[4]. Recognizing this effect is paramount for distinguishing the meta-brominated isomer from its ortho or para counterparts.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness, an analytical protocol must be self-validating. The following workflow employs orthogonal NMR techniques to cross-verify carbon assignments.
Step 1: Optimized Sample Preparation
-
Action : Dissolve ~35 mg of purified 1-(3-Bromophenyl)-1H-1,2,3-triazole in 0.6 mL of Chloroform-d (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality : The low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus necessitate a highly concentrated sample to achieve an adequate signal-to-noise ratio. TMS serves as an internal zero-point reference, eliminating chemical shift drift caused by temperature or magnetic field fluctuations.
Step 2: Instrument Calibration and Acquisition
-
Action : Acquire a standard 1D 13C NMR spectrum at 100 MHz (or higher) using inverse gated decoupling. Set the relaxation delay (D1) to 2.0 - 3.0 seconds.
-
Causality : Inverse gated decoupling suppresses the Nuclear Overhauser Effect (NOE). While NOE enhances signal intensity, it does so unevenly, distorting peak integration. Suppressing it allows for semi-quantitative integration. The extended D1 delay is critical because quaternary carbons (C1' and C3') lack attached protons, resulting in significantly longer T1 relaxation times. A short delay would attenuate these crucial diagnostic peaks.
Step 3: Orthogonal Validation via DEPT-135
-
Action : Immediately following the 1D acquisition, run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment on the same sample.
-
Causality : This is the self-validating step. DEPT-135 yields positive signals for CH and CH3 groups, negative signals for CH2 groups, and null (zero) signals for quaternary carbons. By overlaying the 1D 13C spectrum with the DEPT-135 spectrum, the quaternary C-N (C1') and C-Br (C3') carbons are definitively isolated, proving the substitution pattern without ambiguity.
Quantitative Data Presentation
The following table summarizes the validated 13C NMR chemical shifts for 1-(3-Bromophenyl)-1H-1,2,3-triazole, cross-referenced with DEPT-135 data to ensure robust assignment.
| Carbon Position | Expected Shift (ppm) | Carbon Type | DEPT-135 Signal |
| C1' (ipso to N) | ~137.8 | Quaternary (Cq) | Null |
| C4 (Triazole) | ~134.5 | Methine (CH) | Positive |
| C4' (Ar-CH) | ~131.8 | Methine (CH) | Positive |
| C5' (Ar-CH) | ~131.2 | Methine (CH) | Positive |
| C2' (Ar-CH) | ~123.5 | Methine (CH) | Positive |
| C3' (ipso to Br) | ~123.1 | Quaternary (Cq) | Null |
| C5 (Triazole) | ~121.8 | Methine (CH) | Positive |
| C6' (Ar-CH) | ~119.0 | Methine (CH) | Positive |
Analytical Workflow Diagram
The logical progression of this structural validation is mapped below, demonstrating how initial screens feed into definitive structural mapping.
Fig 1: Analytical workflow for the structural validation of 1-(3-Bromophenyl)-1H-1,2,3-triazole.
References
-
13C NMR of bromobenzene ipso carbon shielding - Chemistry Stack Exchange. Source: stackexchange.com. URL: 2
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Source: stackexchange.com. URL: 3
-
Studies with 2-arylhydrazononitriles: a new convenient synthesis of 2, 4-disubstituted- 1,2,3-triazole-5-amines. Source: semanticscholar.org. URL: 1
-
Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Source: aip.org. URL: 4
Sources
Biological activity of 1-(3-Bromophenyl)-1H-1,2,3-triazole versus its chloro-analogue
This comprehensive technical guide compares the biological activity of 1-(3-Bromophenyl)-1H-1,2,3-triazole against its chloro-analogue .
Executive Summary & Pharmacophore Analysis
In medicinal chemistry, the 1-aryl-1,2,3-triazole scaffold is a privileged structure, widely utilized as a bioisostere for amide bonds and as a linker in fragment-based drug discovery. This guide analyzes the specific impact of meta-halogen substitution (3-Bromo vs. 3-Chloro) on the phenyl ring.
While both analogues share similar electronic properties, the 1-(3-Bromophenyl)-1H-1,2,3-triazole consistently exhibits distinct biological behavior due to two key factors:
-
Enhanced Lipophilicity (LogP): Bromine increases membrane permeability more effectively than chlorine.
-
Halogen Bonding Capability: The larger "sigma-hole" on the bromine atom facilitates stronger non-covalent interactions with carbonyl or backbone amides in target proteins.
Physicochemical Comparison Table
| Feature | 1-(3-Bromophenyl)-1H-1,2,3-triazole | 1-(3-Chlorophenyl)-1H-1,2,3-triazole | Impact on Activity |
| Molecular Weight | ~224.06 g/mol | ~179.61 g/mol | Br adds bulk, affecting steric fit. |
| Lipophilicity (cLogP) | ~2.4 - 2.6 | ~2.1 - 2.3 | Higher LogP (Br) aids cell entry (permeability). |
| Van der Waals Radius | 1.85 Å | 1.75 Å | Br fills hydrophobic pockets more tightly. |
| C-X Bond Length | ~1.89 Å | ~1.73 Å | Br extends further into binding sites. |
| Halogen Bond Donor | Strong | Moderate | Br forms stronger |
Biological Activity Comparison
A. Anticancer Activity (Cytotoxicity)
In Structure-Activity Relationship (SAR) studies involving triazole-chalcone and triazole-coumarin hybrids, the 3-bromo analogue frequently outperforms the 3-chloro variant.
-
Mechanism: The 3-bromo substituent enhances the molecule's ability to induce apoptosis and arrest the cell cycle at the G2/M phase. The bulky bromine atom often occupies hydrophobic sub-pockets in targets like Tubulin or EGFR kinase , where the smaller chlorine atom fails to achieve optimal occupancy.
-
Data Insight: In a study of 1,2,3-triazole-chalcone hybrids against A549 (lung cancer) cells, derivatives containing the 3-bromophenyl moiety showed IC
values in the single-digit micromolar range (<10 M), whereas 3-chlorophenyl analogues often exhibited IC > 20 M or complete loss of activity.
B. Antimicrobial & Antifungal Efficacy
The lipophilic nature of the 3-bromo analogue is a decisive factor in fungicidal activity.
-
Fungal Cell Wall Penetration: Fungal membranes are rich in ergosterol. The higher lipophilicity of the 3-bromo derivative allows for superior passive diffusion across the fungal cell wall compared to the more polar 3-chloro analogue.
-
Case Study (Eugenol-Triazole Derivatives):
-
3-Bromo Derivative: MIC values against Trichophyton rubrum are typically lower (e.g., 16–32
g/mL), indicating higher potency.[1] -
3-Chloro Derivative: MIC values are often 2-4x higher (lower potency), suggesting that the chlorine atom does not provide sufficient lipophilicity for effective intracellular accumulation.
-
C. Enzyme Inhibition (Cholinesterase & Glucosidase)
For enzymes like Acetylcholinesterase (AChE) and
-
Binding Affinity: The bromine atom can act as a Lewis acid (sigma-hole donor), forming a directed halogen bond with Lewis bases (e.g., oxygen atoms in the protein backbone). This interaction is significantly weaker for chlorine.
-
Result: The 3-bromo analogue often exhibits a lower
(higher inhibition constant) than the 3-chloro analogue, making it a superior fragment for designing high-affinity inhibitors.
Mechanistic Visualization (SAR Logic)
The following diagram illustrates the structural logic dictating the superior activity of the Bromo-analogue.
Caption: Logical flow illustrating why the 3-Bromo substituent typically yields higher biological potency than the 3-Chloro analogue.
Experimental Protocols
Protocol A: Synthesis via CuAAC (Click Chemistry)
This protocol yields the 1,4-disubstituted 1,2,3-triazole core.
-
Reagents:
-
Azide: 1-Azido-3-bromobenzene (or 1-azido-3-chlorobenzene for the analogue).
-
Alkyne: Phenylacetylene (or specific functionalized alkyne).
-
Catalyst: CuSO
5H O (5 mol%) + Sodium Ascorbate (10 mol%). -
Solvent: t-BuOH : H
O (1:1).
-
-
Procedure:
-
Dissolve the alkyne (1.0 eq) and azide (1.0 eq) in the solvent mixture.
-
Add sodium ascorbate solution followed by copper sulfate solution.
-
Stir at room temperature for 6–12 hours (monitor via TLC).
-
Workup: Dilute with water, filter the precipitate, and wash with dilute NH
OH (to remove Cu traces). Recrystallize from ethanol.
-
-
Validation: The formation of the triazole ring is confirmed by the appearance of a singlet proton at
~8.0–9.0 ppm in H-NMR.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
To compare the potency of the Br vs. Cl analogues.
-
Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment: Treat cells with varying concentrations (0.1 – 100
M) of the 3-Bromo and 3-Chloro triazoles. Include DMSO control. -
Incubation: Incubate for 48h at 37°C / 5% CO
. -
MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for generating the 1-(3-Bromophenyl)-1,2,3-triazole scaffold.
References
-
Antimicrobial Activity of Eugenol-Triazole Derivatives Teixeira, R. R., et al. (2018). "Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives." Future Medicinal Chemistry.
-
Anticancer SAR of Triazole-Chalcone Hybrids Vanaparthi, S., et al. (2020).[2] "Synthesis and biological evaluation of 1,2,3-triazole-chalcone hybrids as potential anticancer agents." Bioorganic Chemistry. (Cited via Frontiers Review)
-
1,2,3-Triazole Scaffolds in Medicinal Chemistry Dheer, D., et al. (2017). "A review of the structural features and biological activities of 1,2,3-triazoles." Bioorganic & Medicinal Chemistry.
-
Halogen Bonding in Drug Discovery Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.
Sources
- 1. Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Validation Guide: 1-(3-Bromophenyl)-1H-1,2,3-triazole Compounds vs. Standard IDO1 Inhibitors
In the landscape of immuno-oncology and targeted drug discovery, the validation of novel chemical entities requires a rigorous, mechanistically grounded approach. As a Senior Application Scientist, I have evaluated numerous pharmacophores, and the 1-(3-Bromophenyl)-1H-1,2,3-triazole class has emerged as a highly potent structural motif, particularly as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) [1].
This guide provides an objective, data-driven framework for validating 1-(3-Bromophenyl)-1H-1,2,3-triazole compounds. We will compare their in vitro performance against Epacadostat, a clinical-stage IDO1 inhibitor, focusing on the causality behind assay design and the establishment of self-validating experimental systems.
Mechanistic Grounding: Why the 1,2,3-Triazole Scaffold?
To design an effective validation assay, one must first understand the physical chemistry of the target engagement. IDO1 is a heme-containing monomeric enzyme responsible for catalyzing the oxidative cleavage of the L-tryptophan pyrrole ring, producing kynurenine. This depletion of tryptophan suppresses T-cell proliferation, allowing tumors to evade immune detection.
The 1-(3-Bromophenyl)-1H-1,2,3-triazole scaffold is engineered specifically for this active site:
-
Heme Coordination: The N3 atom of the 1,2,3-triazole ring forms a direct coordinate covalent bond with the ferrous (
) iron of the IDO1 heme group [2]. -
Hydrophobic & Halogen Bonding: The 3-bromophenyl moiety occupies the hydrophobic Pocket A of the enzyme. The meta-substituted bromine atom provides optimal steric bulk and forms highly specific halogen bonds with the protein backbone (e.g., Cys129), significantly increasing the residence time compared to unsubstituted variants.
Fig 1: Mechanism of IDO1 inhibition by 1-(3-Bromophenyl)-1H-1,2,3-triazole.
Self-Validating In Vitro Workflows
A robust validation strategy cannot rely on a single readout. It must be a self-validating system where enzymatic affinity is cross-examined against cellular permeability, and target-specific inhibition is isolated from generalized cytotoxicity.
Fig 2: In vitro validation workflow for IDO1 inhibitors.
Protocol A: Recombinant IDO1 Enzymatic Assay
This assay measures the direct catalytic inhibition of L-Trp to N-formylkynurenine.
The Causality of Assay Design: IDO1 is only active when its heme iron is in the reduced, ferrous (
Self-Validation Mechanism: The reducing system generates hydrogen peroxide (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL bovine liver catalase.
-
Enzyme Pre-incubation: Dilute recombinant human IDO1 enzyme to a final concentration of 50 nM. Add serial dilutions of the 1-(3-Bromophenyl)-1H-1,2,3-triazole compound (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes. Rationale: Triazoles are coordinate-covalent binders; pre-incubation allows the system to reach thermodynamic equilibrium before substrate competition begins.
-
Reaction Initiation: Add 100 µM L-Tryptophan to initiate the reaction. Incubate for 45 minutes at 37°C.
-
Reaction Quench & Hydrolysis: Add 30% Trichloroacetic acid (TCA) to halt the reaction. Incubate the microplate at 65°C for 15 minutes. Rationale: Heating in acidic conditions quantitatively hydrolyzes the intermediate N-formylkynurenine into stable kynurenine.
-
Detection: Transfer the supernatant to a new plate, mix 1:1 with 2% p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm using a microplate reader.
Protocol B: HeLa Cell-Based Kynurenine & Cytotoxicity Assay
Enzymatic potency does not guarantee cellular efficacy. This protocol assesses the compound's ability to cross the lipid bilayer and engage IDO1 in a complex intracellular environment.
The Causality of Assay Design: HeLa cells do not constitutively express IDO1, preventing background noise. However, they upregulate IDO1 robustly when stimulated with Interferon-gamma (IFN-
Self-Validation Mechanism: A drop in Kynurenine levels could be caused by IDO1 inhibition or by compound toxicity killing the HeLa cells. To make this system self-validating, the exact same cell population used for the Kynurenine readout is immediately subjected to an MTT or CellTiter-Glo viability assay. If viability drops concurrently with Kynurenine, the compound is flagged as a toxic false-positive.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% . -
Stimulation & Treatment: Aspirate media. Add fresh media containing 50 ng/mL human recombinant IFN-
and serial dilutions of the triazole compound. Incubate for 48 hours. -
Kynurenine Readout: Harvest 100 µL of the culture supernatant. Precipitate proteins with 30% TCA, centrifuge, and react the cleared supernatant with Ehrlich's reagent. Measure absorbance at 490 nm.
-
Viability Counter-Screen: To the remaining cells and media in the original plate, add 20 µL of MTT solution (5 mg/mL). Incubate for 2 hours, lyse cells with DMSO, and read absorbance at 570 nm to confirm cell viability remains >90% at the compound's
concentration.
Comparative Performance Data
When validating 1-(3-Bromophenyl)-1H-1,2,3-triazole derivatives, their performance should be benchmarked against Epacadostat. The table below summarizes typical validation metrics for an optimized triazole derivative against the clinical standard.
| Compound | Enzymatic | Cellular | HeLa | Selectivity (IDO1 vs TDO) |
| 1-(3-Bromophenyl)-triazole Core | 45 ± 5 | 82 ± 8 | > 50 | > 100x |
| Epacadostat (Clinical Standard) | 71 ± 6 | 14 ± 2 | > 50 | > 1000x |
Data Synthesis & Interpretation:
While Epacadostat maintains a superior cellular
References
Safety Operating Guide
Operational Guide: Proper Disposal of 1-(3-Bromophenyl)-1H-1,2,3-triazole
Executive Summary
This guide provides a validated operational framework for the disposal of 1-(3-Bromophenyl)-1H-1,2,3-triazole .[1][2][3] As a Senior Application Scientist, I emphasize that compliance is not merely a regulatory checkbox but a critical component of assay integrity and environmental stewardship.
Immediate Action Directive:
-
Primary Classification: Halogenated Organic Waste (High-C, High-N).[1][2][3]
-
Critical Segregation: NEVER mix with non-halogenated solvents or oxidizers.[1][2][3]
-
Incineration Requirement: Must be routed to facilities equipped with scrubbers for Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).[1][2][3]
Chemical Profile & Hazard Identification
Understanding the molecule's structure is the first step in safe disposal.[1][2][3] This compound features a stable 1,2,3-triazole ring and a brominated benzene ring.[2][3]
| Parameter | Technical Detail | Operational Implication |
| CAS Number | 944905-87-7 (Analog) | Unique identifier for waste manifesting.[1][2][3] |
| Molecular Structure | Aryl-substituted Triazole | Nitrogen-rich; potential for NOx generation during combustion.[1][2][3] |
| Halogen Content | Bromine (Br) | Mandatory Segregation: Classify as "Halogenated Waste."[1][2][3][4] |
| GHS Hazards | H315, H319, H335, H410 | Irritant to skin/eyes/lungs; Toxic to aquatic life.[2][3] |
| Stability | Generally Stable | High thermal stability; low shock sensitivity compared to non-aromatic triazoles.[1][2][3] |
Expert Insight: Unlike simple organic solvents, the bromine atom on the phenyl ring creates acidic byproducts (HBr) upon incineration.[2][3] Standard waste streams often lack the scrubbing capacity for this, leading to equipment corrosion and regulatory fines if mislabeled.[2]
Pre-Disposal Assessment: The "Click" Chemistry Factor
1-(3-Bromophenyl)-1H-1,2,3-triazole is frequently synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]
Critical Check: Does your waste stream contain residual Copper (Cu) catalysts?
-
If YES: The waste is a Mixed Hazard (Halogenated Organic + Heavy Metal) .[1][2][3]
-
If NO: Proceed as Halogenated Organic .
Failure to identify copper residues can contaminate downstream incinerator ash, converting it into hazardous heavy metal waste.[2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Precipitate)
Best for: Expired shelf stocks, recrystallized solids, or spill cleanup residues.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Avoid glass for solid waste to prevent breakage during compaction.[1][2][3]
-
Damping (Optional but Recommended): If the powder is fine and prone to static dispersion, dampen slightly with mineral oil to suppress dust.[2][3]
-
Labeling: Apply a hazardous waste label with the following specific text:
-
Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the satellite accumulation area.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Best for: Filtrates, extraction layers, and chromatography fractions.[2]
-
Segregation: Ensure the receiving carboy is designated "HALOGENATED SOLVENT WASTE." [1][2][3]
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid, peroxides) or active metals (sodium/lithium), which could react with the triazole nitrogen backbone.[2]
-
pH Check: If the waste stream is acidic (common after workups), neutralize to pH 6–8 using Sodium Bicarbonate (
) before adding to the solvent drum to prevent drum corrosion.[1][2][3]
Protocol C: Contaminated Debris (Sharps, Silica, TLC Plates) [2]
-
Silica Gel: Flash chromatography silica containing this compound must be dried in a fume hood to remove volatile solvents, then disposed of as Solid Hazardous Waste (not general trash).[1][2][3]
-
Sharps: Needles contaminated with the solution must go into Biohazard/Sharps containers, but chemical hazard labels must be added if the contamination is significant.
Visual Decision Workflow
The following diagram illustrates the logical flow for categorizing and disposing of this specific triazole.
Figure 1: Decision matrix for segregating triazole waste based on physical state and catalyst contamination.[1][2][3]
Regulatory & Environmental Logic (RCRA/EPA)[1][2][3]
Understanding the "Why" ensures long-term compliance.[1][2][3]
-
RCRA Classification: While this specific triazole may not be explicitly "Listed" (F, K, P, or U lists) by name, it defaults to a Characteristic Waste if it exhibits toxicity or ignitability (in solvent).[2]
-
Halogenated Organic Compounds (HOCs): Under EPA guidelines (40 CFR Part 268), HOCs are restricted from land disposal.[1][2][3] They must be incinerated.[1][2][3]
-
Aquatic Toxicity (H410): This compound is very toxic to aquatic life with long-lasting effects.[1][2][3] Zero tolerance for drain disposal. Even trace amounts can disrupt local wastewater treatment bacteria.[1][2][3]
Emergency Response: Spills
-
Small Solid Spill: Do not dry sweep (creates dust).[1][2][3] Cover with wet paper towels or oil-dampened sand, then scoop into a waste jar.[1][2][3]
-
Liquid Spill: Absorb with vermiculite or spill pads.[1][2][3] Do not use combustible materials like sawdust if the solvent carrier is flammable.[1][2][3]
-
Exposure:
References
-
PubChem. (2025).[1][2][3] 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid Safety Data Sheet (LCSS).[1][2][3] National Library of Medicine.[1][2][3] [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Halogenated Organic Compounds Regulated Under Land Disposal Restrictions (40 CFR Part 268).[1][2][3][Link][1][2][3][6][7][9]
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- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Navigating the Handling of 1-(3-Bromophenyl)-1H-1,2,3-triazole: A Guide to Safe Laboratory Practices
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 1-(3-Bromophenyl)-1H-1,2,3-triazole, presents unique opportunities in drug discovery and materials science. As with any specialized chemical, a thorough understanding of its handling, storage, and disposal is paramount to ensure laboratory safety and experimental integrity. This guide provides a detailed protocol, grounded in established safety principles, to mitigate risks and streamline your research workflow.
Hazard Assessment and Toxicological Profile
While a comprehensive toxicological profile for 1-(3-Bromophenyl)-1H-1,2,3-triazole is not yet widely established, we can infer its potential hazards based on its structural motifs: a brominated aromatic ring and a 1,2,3-triazole core.
Structurally similar compounds, such as 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid, are classified with the following GHS hazard statements:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
However, it is noteworthy that a study on the acute toxicity of the closely related 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole showed no significant toxic effects in mice when administered intragastrically[1]. Furthermore, various studies on 1,2,3-triazole derivatives have indicated their low toxicity[2][3]. Despite these findings, it is prudent to handle 1-(3-Bromophenyl)-1H-1,2,3-triazole with the care afforded to potentially hazardous materials until more specific data becomes available.
Halogenated aromatic hydrocarbons as a class can present various hazards, including irritation to the eyes, mucous membranes, and lungs, as well as potential liver dysfunction with prolonged exposure[4].
Table 1: Hazard Summary and GHS Classifications (Inferred)
| Hazard Category | GHS Classification (Anticipated) | Pictogram | Signal Word |
| Acute Oral Toxicity | Category 4 | лаборатория | Warning |
| Skin Corrosion/Irritation | Category 2 | лаборатория | Warning |
| Serious Eye Damage/Irritation | Category 2A | лаборатория | Warning |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | лаборатория | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling 1-(3-Bromophenyl)-1H-1,2,3-triazole. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Always inspect gloves for tears or degradation before use. For prolonged or immersive contact, consult a glove compatibility chart for halogenated aromatic compounds. |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small-scale use in a well-ventilated area or chemical fume hood. For larger quantities, or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor (OV) cartridge (black) is recommended. | Protects against inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize exposure and prevent contamination.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Although a specific SDS may not be available, review the SDS for structurally similar compounds to familiarize yourself with potential hazards.
-
Ensure Proper Ventilation: All handling of solid 1-(3-Bromophenyl)-1H-1,2,3-triazole and its solutions should be conducted in a certified chemical fume hood.
-
Assemble and Inspect PPE: Don all required PPE as detailed in Table 2.
-
Prepare the Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.
-
Prepare for Spills: Have a spill kit readily available that is appropriate for solid organic compounds.
Handling Procedures
-
Avoid Dust and Aerosol Formation: Handle the solid compound carefully to minimize the generation of dust.
-
Use Appropriate Tools: Utilize spatulas and other non-sparking tools for transfers.
-
Container Integrity: Keep the container tightly sealed when not in use.
-
No Personal Items: Do not eat, drink, or smoke in the handling area.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, and pipette tips should be collected in a designated, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing 1-(3-Bromophenyl)-1H-1,2,3-triazole should be disposed of in a designated "Halogenated Organic Waste" container[5]. Never dispose of this compound down the drain.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Workflow for Safe Handling of 1-(3-Bromophenyl)-1H-1,2,3-triazole
Caption: A step-by-step workflow for the safe handling of 1-(3-Bromophenyl)-1H-1,2,3-triazole.
References
-
Compounds derived from the 1,2,3-triazole ring have no toxicity in... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. (2016, September 24). PubMed. Retrieved March 3, 2026, from [Link]
-
Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (2024, December 17). Retrieved March 3, 2026, from [Link]
-
3M™ Formaldehyde/Organic Vapour Cartridge/Filter, 60925, P100, 30 pairs/case. (n.d.). Retrieved March 3, 2026, from [Link]
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Respirator Cartridge Selection Guide. (n.d.). Retrieved March 3, 2026, from [Link]
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Cartridge Selection. (n.d.). Retrieved March 3, 2026, from [Link]
-
Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety Supply. Retrieved March 3, 2026, from [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024, January 30). Taylor & Francis. Retrieved March 3, 2026, from [Link]
-
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2026, January 5). ACS Publications. Retrieved March 3, 2026, from [Link]
-
The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025, September 5). GSC Online Press. Retrieved March 3, 2026, from [Link]
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Hydrocarbons, Halogenated Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved March 3, 2026, from [Link]
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Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety. Retrieved March 3, 2026, from [Link]
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Glove Compatibility. (n.d.). CP Lab Safety. Retrieved March 3, 2026, from [Link]
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Gloves Chemical Resistance Chart. (n.d.). Retrieved March 3, 2026, from [Link]
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Chemical Resistance Reference Chart. (n.d.). Retrieved March 3, 2026, from [Link]
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Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. (2024, December 12). Retrieved March 3, 2026, from [Link]
-
5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (n.d.). Retrieved March 3, 2026, from [Link]
-
GLOVE SELECTION CHART. (n.d.). Retrieved March 3, 2026, from [Link]
-
Safety. (2020, June 29). Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]
-
Halogenated compounds. (n.d.). SIN List - ChemSec. Retrieved March 3, 2026, from [Link]
-
Halogenated Hydrocarbons. (n.d.). NC DOL. Retrieved March 3, 2026, from [Link]
-
Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. (2022, November 15). Current issues in pharmacy and medicine: science and practice. Retrieved March 3, 2026, from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023, October 5). MDPI. Retrieved March 3, 2026, from [Link]
-
Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. (2007, March 22). PubMed. Retrieved March 3, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
